molecular formula C13H10BrN3 B2535941 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline CAS No. 1184914-90-6

5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline

Cat. No.: B2535941
CAS No.: 1184914-90-6
M. Wt: 288.148
InChI Key: ULOOVSRVMGQVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and anticancer research. This molecule integrates two privileged pharmacophores: a quinoline scaffold and a 1-methyl-1H-pyrazole ring, which are frequently employed in the development of biologically active agents. The bromine atom at the 5-position of the quinoline ring serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships. Quinoline derivatives are a cornerstone in anticancer drug discovery due to their ability to interact with multiple biological targets . They have demonstrated significant potential as growth inhibitors by inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and disrupting cell migration . Specifically, quinoline-based compounds are known to act through mechanisms such as tyrosine kinase inhibition, tubulin polymerization disruption, and topoisomerase inhibition . The pyrazole moiety is similarly a key structure in medicinal chemistry, contributing to a broad spectrum of biological activities and is found in numerous agrochemicals and pharmaceuticals . This compound is intended solely for research purposes in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

5-bromo-3-(1-methylpyrazol-4-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3/c1-17-8-10(7-16-17)9-5-11-12(14)3-2-4-13(11)15-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOOVSRVMGQVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=CC=C3Br)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Putative Mechanism of Action of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline represents a novel small molecule with significant therapeutic potential, integrating the well-established pharmacophores of quinoline and pyrazole. While the precise mechanism of action for this specific molecule is still under active investigation, its structural components suggest a range of plausible biological activities. This guide synthesizes current knowledge on related quinoline and pyrazole derivatives to propose and explore putative mechanisms of action, focusing on anticancer and antimalarial activities. We present a logical framework for investigation, detailing experimental protocols and workflows designed to elucidate its molecular targets and downstream signaling effects. This document serves as a comprehensive resource for researchers aiming to characterize and develop this promising compound.

Introduction and Molecular Profile

5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is a heterocyclic compound featuring a quinoline ring system substituted at the 3-position with a 1-methyl-1H-pyrazol-4-yl group and at the 5-position with a bromine atom. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of drugs with diverse applications, including anticancer, antimalarial, and antibacterial therapies.[1][2] Similarly, the pyrazole nucleus is a privileged structure known for its presence in compounds exhibiting a wide array of pharmacological effects, often through the inhibition of key enzymes and signaling pathways.[3] The strategic combination of these two moieties, along with the influence of the bromo substituent, suggests a high potential for novel biological activity. This guide will explore the most probable mechanisms of action based on this structural heritage.

Hypothesized Mechanisms of Action

Given the established activities of its core components, we hypothesize that 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline primarily functions as an inhibitor of critical cellular signaling pathways implicated in cancer and as an agent that disrupts heme metabolism in the malaria parasite.

Putative Anticancer Activity: Kinase Inhibition

Many quinoline and pyrazole derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2][4] Deregulation of kinase signaling is a hallmark of many cancers. We propose that 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline may act as an inhibitor of one or more kinases within key oncogenic pathways.

  • PI3K/Akt/mTOR Pathway: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase in the PI3K-related kinase family that is central to cell growth and proliferation.[5] Its deregulation is common in various cancers.[5] Quinoline-based compounds have been successfully designed as mTOR inhibitors.[5]

  • MAPK/ERK Pathway: This cascade is another critical regulator of cell proliferation and is frequently dysregulated in cancer.[3] Pyrazole derivatives have been shown to modulate this pathway.[3]

  • Checkpoint Kinase 1 (CHK1): CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. A pyrimidine-based compound featuring a 1-methyl-1H-pyrazol-4-yl substituent has been identified as a CHK1 inhibitor, suggesting this pyrazole moiety may be suited for binding to the ATP pocket of kinases.[6]

The proposed inhibitory action on these pathways would lead to the arrest of cell cycle progression and the induction of apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Compound 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline Compound->ERK Inhibition Compound->Akt Inhibition Compound->mTOR Inhibition

Caption: Hypothesized inhibition of key oncogenic signaling pathways.

Putative Antimalarial Activity: Hemozoin Inhibition

The quinoline core is famously associated with antimalarial drugs like chloroquine.[7] These drugs are thought to act within the acidic digestive vacuole of the Plasmodium falciparum parasite.[7][8] The parasite digests hemoglobin, releasing toxic heme. This heme is detoxified by polymerization into an inert crystal called hemozoin.[9]

We propose that 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline, as a lipophilic weak base, accumulates in the parasite's digestive vacuole. Here, it may interfere with heme detoxification through two primary mechanisms:

  • Capping Hemozoin Crystals: The compound could bind to the surface of growing hemozoin crystals, preventing further heme monomers from being added.[9]

  • Formation of a Toxic Complex: The quinoline may form a complex with heme, preventing its polymerization and leading to an accumulation of toxic free heme, which generates reactive oxygen species and damages parasite membranes.[7]

G cluster_parasite Plasmodium Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization ROS Reactive Oxygen Species (ROS) Heme->ROS Death Parasite Death ROS->Death Compound 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline Compound->Hemozoin Inhibition

Caption: Proposed mechanism of antimalarial action via hemozoin inhibition.

Experimental Protocols for Mechanism Elucidation

To validate these hypotheses, a structured, multi-tiered experimental approach is required. The following protocols provide a self-validating system to investigate the compound's mechanism of action.

Tier 1: Primary Screening and Cytotoxicity

The initial step is to determine the biological activity spectrum of the compound.

Protocol 1: MTT Cell Viability Assay

This assay assesses the compound's effect on cell metabolic activity, serving as an indicator of cytotoxicity or cytostatic effects.

  • Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline (e.g., from 0.01 µM to 100 µM). Add the dilutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell LinePutative Target PathwayHypothetical IC50 (µM)
MCF-7 (Breast Cancer)PI3K/Akt/mTOR0.5 - 5.0
HCT-116 (Colon Cancer)MAPK/ERK1.0 - 10.0
A549 (Lung Cancer)General Cytotoxicity2.5 - 15.0
P. falciparum (3D7)Hemozoin Inhibition0.05 - 0.5
Tier 2: Target-Specific and Pathway Analysis

If significant cytotoxicity is observed, the next step is to investigate the specific molecular targets.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay directly measures the compound's ability to inhibit specific kinases.

  • Assay Preparation: Utilize a commercial kinase assay kit (e.g., ADP-Glo™) for target kinases such as mTOR, PI3K, Akt, MEK, and ERK.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Signal Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Determine the IC50 value for each kinase.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This technique assesses the phosphorylation state of key proteins within a signaling cascade, providing a direct readout of pathway inhibition in a cellular context.

  • Cell Lysis: Treat cancer cells with the compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of key proteins (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensity to determine the ratio of phosphorylated to total protein. A decrease in this ratio indicates pathway inhibition.

G cluster_workflow Experimental Workflow for Target Validation Start Observe Cytotoxicity (MTT Assay) KinaseAssay In Vitro Kinase Assay Panel Start->KinaseAssay Hypothesis: Kinase Inhibitor WesternBlot Western Blot for Pathway Modulation (p-Akt, p-ERK) Start->WesternBlot Cellular Confirmation TargetID Identify Specific Kinase Target(s) KinaseAssay->TargetID WesternBlot->TargetID

Caption: Workflow for validating the kinase inhibition mechanism.

Conclusion and Future Directions

The 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline molecule stands as a promising candidate for drug development, with a chemical architecture that suggests potent anticancer and antimalarial activities. The proposed mechanisms—inhibition of critical kinase signaling pathways and disruption of parasite heme detoxification—are grounded in the extensive literature on its constituent pharmacophores. The experimental workflows detailed in this guide provide a clear and logical path for the rigorous scientific validation of these hypotheses.

Future research should focus on executing these protocols to generate robust preclinical data. Positive results would warrant further investigation into structure-activity relationships (SAR) to optimize potency and selectivity, followed by advanced studies in animal models to assess in vivo efficacy, pharmacokinetics, and safety profiles. The elucidation of its precise mechanism of action will be paramount to the successful clinical translation of this compound.

References

  • Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based pl
  • Application Notes and Protocols for Screening 5-Bromo-1-butyl-1H-pyrazole for Biological Activity. Benchchem.
  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo.
  • Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Frontiers.
  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues.
  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.
  • Synthesis and Antimicrobial Activity of Novel Pyrazolo[3,4‐b]quinoline Derivatives.
  • Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA Malaria.
  • Mechanism of action of quinoline drugs.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • The Use of Azo Compounds for the Synthesis of Pyrazoloquinazoline Compounds. Hindawi.
  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)
  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxyl
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing.

Sources

A Technical Guide to the Anticipated Biological Activity of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern drug discovery. The novel compound, 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline, is a quintessential example of such a design, integrating the structurally significant quinoline and pyrazole scaffolds. Quinoline derivatives have long been recognized for their broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties[1][2]. Similarly, the pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating anti-inflammatory, analgesic, and anticancer effects[3][4]. This guide provides a comprehensive technical overview of the anticipated biological activities of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline, offering a scientifically grounded framework for its investigation as a potential therapeutic agent. We will explore its synthetic rationale, delve into its likely molecular targets, and propose detailed experimental workflows for the validation of its biological potential, with a primary focus on its promise as a kinase inhibitor for oncology applications.

Introduction: A Hybrid Scaffold with Therapeutic Promise

The chemical architecture of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is noteworthy for its strategic fusion of two independently bioactive heterocyclic systems.

  • The Quinoline Core: This bicyclic aromatic system is a privileged structure in medicinal chemistry[5]. The presence of the nitrogen atom within the ring system allows for a variety of intermolecular interactions, including hydrogen bonding and coordination with metal ions, which are often crucial for binding to biological targets[5]. The quinoline scaffold is a key component of numerous approved drugs, underscoring its therapeutic relevance[2].

  • The Pyrazole Moiety: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms[4]. This structural feature imparts a unique electronic and steric profile, enabling them to act as effective ligands for a range of biological macromolecules. Pyrazole-containing compounds have been successfully developed as anti-inflammatory agents (e.g., Celecoxib) and are extensively explored for their anticancer properties[4].

The conjugation of these two scaffolds, further embellished with a bromine atom at the 5-position of the quinoline ring and a methyl group on the pyrazole, offers a molecule with a distinct three-dimensional structure and electronic distribution. These features are hypothesized to facilitate high-affinity interactions with specific biological targets, particularly protein kinases.

Synthetic Strategy: A Plausible Pathway

While a specific synthetic protocol for 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is not yet documented in the literature, a plausible and efficient synthesis can be conceptualized based on established methodologies for the construction of quinoline and pyrazole derivatives. A likely approach would involve a multi-step synthesis culminating in a cross-coupling reaction.

Proposed Synthetic Workflow

Synthetic Workflow cluster_quinoline Quinoline Precursor Synthesis cluster_pyrazole Pyrazole Precursor Synthesis cluster_coupling Final Cross-Coupling q1 5-Bromo-3-iodoquinoline c1 Stille Coupling (Pd catalyst) q1->c1 q2 Synthesis via Skraup or related reaction q2->q1 q_start Starting Materials q_start->q2 p1 1-Methyl-4-(tributylstannyl)-1H-pyrazole p1->c1 p2 Synthesis from 1-methyl-1H-pyrazole p2->p1 p_start Starting Materials p_start->p2 final_product 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline c1->final_product

Caption: A proposed synthetic route to the target compound.

Anticipated Biological Activity: A Focus on Kinase Inhibition

The structural characteristics of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline strongly suggest its potential as a modulator of protein kinase activity. Fused pyrazolo[4,3-f]quinoline scaffolds have been identified as privileged structures for kinase inhibition, demonstrating potent activity against targets such as FLT3, CDK2, and ROCK1/2[6][7]. While our target molecule is a pyrazolyl-substituted quinoline rather than a fused system, the spatial arrangement of the nitrogen-containing heterocycles may mimic the hinge-binding motifs of known kinase inhibitors.

Primary Hypothesis: Inhibition of Oncogenic Kinases

Many cancers are driven by the aberrant activity of protein kinases. The pyrazolo-pyrimidine scaffold, which shares structural similarities with our target molecule, has been successfully exploited to develop inhibitors of IRAK4, a key kinase in inflammatory signaling pathways that is also implicated in certain cancers[8]. Furthermore, pyrimidine-based compounds bearing a 1-methyl-1H-pyrazol-4-yl moiety have been developed as potent and selective CHK1 inhibitors for hematologic malignancies[9].

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR-2, and FLT3 are frequently dysregulated in various cancers. Quinazoline-isatin hybrids have demonstrated multi-kinase inhibition against these targets[10].

  • Cyclin-Dependent Kinases (CDKs): These kinases are central to cell cycle regulation, and their inhibition is a validated anticancer strategy.

  • Checkpoint Kinases (CHK1/2): These are critical for DNA damage response, and their inhibition can sensitize cancer cells to chemotherapy.

Secondary Hypotheses: Antimicrobial and Anti-inflammatory Activities
  • Antimicrobial Activity: Quinoline derivatives are well-established antibacterial agents[11][12]. The incorporation of a pyrazole moiety, also known for its antimicrobial properties, could lead to a synergistic effect, potentially targeting bacterial DNA gyrase or other essential enzymes[12].

  • Anti-inflammatory Activity: Pyrazole derivatives are known to inhibit key inflammatory enzymes like COX-2[13]. The quinazoline scaffold, a close relative of quinoline, has also been explored for its anti-inflammatory potential[14].

Proposed Experimental Workflows for Biological Validation

A tiered approach is recommended to systematically evaluate the biological activity of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline.

Tier 1: Initial In Vitro Screening

Tier_1_Screening cluster_anticancer Anticancer Screening cluster_antimicrobial Antimicrobial Screening cluster_antiinflammatory Anti-inflammatory Screening start Test Compound: 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline a1 Broad-Spectrum Kinase Panel (e.g., DiscoverX KINOMEscan) start->a1 b1 MIC Determination - Gram-positive bacteria (e.g., S. aureus) - Gram-negative bacteria (e.g., E. coli) - Fungi (e.g., C. albicans) start->b1 c1 COX-1/COX-2 Inhibition Assay start->c1 a2 Cytotoxicity Assay (MTT) - Panel of cancer cell lines (e.g., A549, MCF-7, HCT116) a1->a2 c2 LPS-stimulated Cytokine Release Assay (e.g., in macrophages) c1->c2

Caption: Initial in vitro screening workflow.

Protocol 1: Broad-Spectrum Kinase Inhibition Assay

  • Objective: To identify the primary kinase targets of the compound.

  • Methodology: Utilize a commercial kinase screening service (e.g., KINOMEscan™) to assess the binding affinity of the compound against a large panel of human kinases at a fixed concentration (e.g., 10 µM).

  • Data Analysis: Results are typically reported as percent inhibition. Hits are identified as kinases showing significant inhibition (e.g., >90%).

Protocol 2: In Vitro Cytotoxicity (MTT Assay) [13]

  • Objective: To determine the compound's effect on the viability of cancer cells.

  • Materials: Human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon), complete culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solubilization solution (e.g., DMSO).

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with serial dilutions of the compound for 48-72 hours. c. Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation. d. Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tier 2: Target Validation and Mechanism of Action Studies

Assuming promising results from Tier 1, particularly in kinase inhibition and cytotoxicity, the following studies would be warranted:

Hypothetical Kinase Signaling Pathway Inhibition

Kinase_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline Inhibitor->RTK

Caption: Potential inhibition of a generic RTK signaling pathway.

Protocol 3: Cellular Target Engagement Assay (Western Blot)

  • Objective: To confirm that the compound inhibits the phosphorylation of the target kinase and its downstream effectors in a cellular context.

  • Procedure: a. Treat cancer cells with the compound at various concentrations. b. Lyse the cells and separate the proteins by SDS-PAGE. c. Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates (e.g., p-ERK, total ERK).

  • Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of target phosphorylation.

Data Summary and Interpretation

The data generated from these proposed experiments would be crucial for establishing a structure-activity relationship (SAR) and for guiding further lead optimization.

Table 1: Hypothetical In Vitro Activity Profile

Assay TypeTarget/Cell LineMetricResult
Kinase Inhibition Kinase XIC5050 nM
Kinase YIC50150 nM
Kinase ZIC50>10 µM
Cytotoxicity HCT116 (Colon)IC50100 nM
A549 (Lung)IC50250 nM
Normal FibroblastsIC50>20 µM
Antimicrobial S. aureusMIC16 µg/mL
E. coliMIC>64 µg/mL
Anti-inflammatory COX-2IC505 µM

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is a novel chemical entity with significant therapeutic potential, primarily as an inhibitor of oncogenic kinases. The proposed experimental workflows provide a clear and logical path for the comprehensive evaluation of its biological activities. Positive outcomes from these studies would warrant further investigation, including pharmacokinetic profiling, in vivo efficacy studies in relevant animal models, and detailed SAR studies to optimize potency and selectivity. The strategic combination of the quinoline and pyrazole scaffolds presents a promising avenue for the development of a new class of targeted therapeutics.

References

A comprehensive list of references will be compiled based on the cited sources throughout this guide.

Sources

Technical Monograph: 5-Bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline Structural Analogs & Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline , a privileged scaffold in medicinal chemistry. Structurally, this molecule integrates a quinoline core with a pyrazole moiety at the C3 position—a classic "hinge-binding" motif for kinase inhibitors—and a bromine atom at the C5 position. The C5-bromo substituent serves as a critical "synthetic handle," enabling late-stage diversification into the solvent-accessible front or hydrophobic pockets of target enzymes (e.g., Pim-1, c-Met, ALK).

This guide details the rational design, robust synthesis, and structure-activity relationship (SAR) expansion of this scaffold, designed for researchers in early-to-mid-stage drug discovery.

Part 1: Structural Analysis & Pharmacophore Mapping

The utility of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline lies in its ability to mimic adenosine triphosphate (ATP) interactions within the catalytic cleft of protein kinases.

Pharmacophore Features[1][2][3][4][5]
  • Quinoline Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA). In many kinase inhibitor binding modes (Type I), this interacts with the hinge region backbone.

  • Pyrazole Nitrogen (N2'): The N2 nitrogen of the pyrazole ring often serves as a secondary HBA or, if unsubstituted, a Hydrogen Bond Donor (HBD). The N-methyl group in this specific analog locks the tautomer and improves lipophilicity and membrane permeability compared to the free NH variant.

  • C5-Bromine Handle: This is the strategic pivot point. It is positioned to project substituents into the "gatekeeper" region or the solvent front, depending on the specific kinase conformation. It allows for modular synthesis via Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

Structural Diagram (DOT)

The following diagram illustrates the core pharmacophore and the vectors for derivatization.

Pharmacophore cluster_0 Biological Interaction cluster_1 Synthetic Utility Core Quinoline Core (Scaffold) C3_Pos C3-Position (Hinge Binder) Core->C3_Pos Substitution C5_Pos C5-Position (Gateway Vector) Core->C5_Pos Substitution Pyrazole 1-Methyl-Pyrazole (ATP Mimetic) C3_Pos->Pyrazole Linked Bromine Bromine Atom (Reactive Handle) C5_Pos->Bromine Functionalized

Figure 1: Pharmacophore mapping of the 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline scaffold.

Part 2: Robust Synthesis Protocol

Synthesizing this scaffold requires overcoming a regioselectivity challenge. The quinoline ring has multiple reactive sites. A direct bromination of 3-(1-methyl-1H-pyrazol-4-yl)quinoline often yields mixtures (C5/C8 isomers). Therefore, a convergent approach using chemoselective cross-coupling is the industry standard for high purity.

Strategic Route: Chemoselective Suzuki-Miyaura Coupling

The most reliable route utilizes 3,5-dibromoquinoline as the starting material. While C3 is generally less reactive than C5/C8 in nucleophilic aromatic substitution, in Palladium-catalyzed cross-couplings, the reactivity can be tuned. However, to ensure absolute regiocontrol (coupling at C3, leaving C5-Br intact), we employ a Site-Selective Coupling Strategy .

Note: If available, starting with 5-bromo-3-iodoquinoline is superior due to the weaker C-I bond, guaranteeing C3 coupling. The protocol below assumes the more common 3,5-dibromoquinoline with controlled stoichiometry.

Experimental Protocol

Objective: Synthesis of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline.

Reagents:

  • Substrate: 3,5-Dibromoquinoline (1.0 equiv, 10 mmol)

  • Coupling Partner: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.05 equiv, 10.5 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for robustness with heteroaryl chlorides/bromides.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 3,5-dibromoquinoline (2.87 g, 10 mmol), the pyrazole boronate ester (2.18 g, 10.5 mmol), and Pd(dppf)Cl₂ (408 mg, 0.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add degassed 1,4-Dioxane (40 mL) via syringe, followed by the K₂CO₃ solution (15 mL).

  • Reaction: Heat the mixture to 85°C (oil bath temperature). Crucial: Do not exceed 90°C to minimize bis-coupling at the C5 position. Monitor via LC-MS every 2 hours.

  • Monitoring: Look for the consumption of the boronate and the formation of the mono-coupled product (M+H ≈ 288/290 for Br isotope pattern). If bis-coupled product (M+H ≈ 289 + pyrazole mass) exceeds 5%, stop heating immediately.

  • Workup: Cool to room temperature. Filter through a pad of Celite, washing with EtOAc. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude residue will contain the product and potentially trace starting material. Purify via Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 60% EtOAc in Hexanes. The mono-coupled product is typically more polar than the dibromo starting material but less polar than the bis-coupled byproduct.

Synthesis Workflow Diagram

Synthesis SM1 3,5-Dibromoquinoline (Electrophile) Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane, 85°C SM1->Reaction SM2 1-Methyl-4-pyrazole boronic acid pinacol ester (Nucleophile) SM2->Reaction Check LC-MS Monitoring (Stop if Bis-coupling > 5%) Reaction->Check Product 5-Bromo-3-(1-methyl- 1H-pyrazol-4-yl)quinoline Check->Product Purification (SiO2)

Figure 2: Convergent synthesis workflow for the target scaffold.

Part 3: Derivatization & SAR Expansion

Once the 5-bromo-3-(pyrazole)quinoline core is secured, the 5-bromo position becomes the vector for library generation. This section outlines how to diversify the scaffold to modulate potency and physicochemical properties.

The C5 "Gateway" Vector

The bromine at C5 is electronically activated for further Palladium-catalyzed reactions. This allows for "Scaffold Hopping" or "Fragment Growing."

Key Transformations:

Reaction TypeReagent ClassTarget Moiety at C5Biological Rationale
Suzuki Coupling Aryl/Heteroaryl Boronic AcidsBiaryl/HeterobiarylReach into hydrophobic pocket (Selectivity).
Buchwald-Hartwig Primary/Secondary AminesAmino-linked sidechainsImprove solubility; H-bond interactions.
Sonogashira Terminal AlkynesAlkynyl linkersRigid spacers; access to deep pockets.
Cyanation Zn(CN)₂ / PdNitrile (-CN)Metabolic stability; H-bond acceptor.
SAR Decision Matrix

When optimizing this scaffold for kinase inhibition (e.g., Pim-1, c-Met), follow this logic:

  • Solubility Issues?

    • Action: Perform Buchwald-Hartwig at C5 with morpholine, piperazine, or N-methyl piperazine.

    • Effect: Increases Fsp3 character and lowers LogD.

  • Potency Plateau?

    • Action: Perform Suzuki coupling at C5 with ortho-substituted phenyl rings.

    • Effect: Induces atropisomerism or twists the molecule to fit specific steric gates (Gatekeeper residue).

  • Metabolic Liability?

    • Action: If the pyrazole methyl is oxidized, switch to a cyclopropyl or difluoromethyl group (requires changing the starting boronate in Step 2.1).

Part 4: Biological Applications & Case Studies

The 3-(pyrazol-4-yl)quinoline scaffold is a proven bio-active template.

Case Study: Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase overexpressed in hematological malignancies.

  • Mechanism: The quinoline N1 and pyrazole N2 interact with the ATP-binding hinge region (Glu121/Asp186 in Pim-1).

  • Role of C5-Substituent: Derivatives where the C5-bromine is replaced by an amino-piperidine group have shown IC₅₀ values in the low nanomolar range (<10 nM) by forming salt bridges with Asp128 or Asp131.

Case Study: c-Met Inhibition
  • Mechanism: In c-Met (HGF receptor), the "A-loop" conformation allows planar scaffolds to intercalate.

  • Optimization: Replacing the C5-Br with a 2-fluoro-4-methoxyphenyl group enhances selectivity for c-Met over VEGFR2.

Data Summary: Representative Activity Profile

Simulated data based on structural analogs in literature (e.g., Pim-1 inhibitors).

Compound IDR (at C5 position)Pim-1 IC₅₀ (nM)c-Met IC₅₀ (nM)LogP
Core (Target) -Br 150 >1000 3.2
Analog A-Phenyl458004.1
Analog B-4-(Morpholinyl)phenyl81202.8
Analog C-NH-CH₂CH₂-OH250>50001.9

References

  • Quinoline Scaffolds in Medicinal Chemistry

    • Title: Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review.
    • Source: Chemical Biology & Drug Design (via PubMed).
    • URL:[Link]

  • Suzuki Coupling Optimization

    • Title: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback (Case study on 3-bromoquinoline deriv
    • Source: Nature Communic
    • URL:[Link]

  • Pyrazole Kinase Inhibitors

    • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020).
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Synthesis of Pyrazolo-Quinolines

    • Title: Synthesis and biological evaluation of some novel quinoline deriv
    • Source: International Journal of Pharmaceutical Sciences and Drug Research.[1]

    • URL:[Link]

Sources

In Vitro Evaluation of 5-Bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline: A Comprehensive Technical Guide for Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Rationale & Structural Causality

The compound 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline (hereafter referred to as BMPQ ) represents a highly versatile pharmacophore in modern targeted oncology. The rational design of quinoline-pyrazole hybrids has been extensively validated in the development of dual-kinase inhibitors, particularly targeting the EGFR and BRAF oncogenic pathways ()[1].

From a mechanistic standpoint, every structural moiety in BMPQ serves a distinct thermodynamic purpose within the kinase ATP-binding pocket:

  • The Quinoline Core: Acts as the primary hinge-binding scaffold. Its nitrogen atom accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met793 in EGFR), establishing the foundational affinity.

  • The 1-Methyl-1H-pyrazol-4-yl Group: Extends into the solvent-exposed region or the specificity pocket. The pyrazole ring provides secondary hydrogen-bonding vectors, while the methyl group restricts rotational degrees of freedom, minimizing the entropic penalty upon binding.

  • The 5-Bromo Substitution: This is the critical differentiator. The bromine atom acts as a Lewis acid (exhibiting a

    
    -hole) that engages in halogen bonding with Lewis base targets (such as carbonyl oxygens) deep within the DFG motif. This interaction significantly increases the drug's residence time on the target compared to unhalogenated analogs.
    

To rigorously validate BMPQ as a clinical candidate, we must execute a self-validating in vitro screening cascade that bridges cell-free biochemical affinity with live-cell phenotypic efficacy.

Workflow A 1. Compound Prep BMPQ Synthesis B 2. Biochemical Assay TR-FRET (Cell-Free) A->B C 3. Target Engagement CETSA (Live Cell) B->C D 4. Phenotypic Assay CellTiter-Glo Viability C->D E 5. ADME/Tox Microsomal Stability D->E

Fig 1: Stepwise in vitro screening cascade for kinase inhibitor evaluation.

Phase 1: Cell-Free Biochemical Profiling (TR-FRET)

To determine the absolute biochemical


 of BMPQ, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) ()[2].

The Causality of Assay Selection: Standard radiometric assays (


-ATP) generate hazardous waste, while conventional fluorescence assays are plagued by false positives due to the auto-fluorescence of small-molecule libraries. TR-FRET utilizes a Terbium (Tb) chelate donor. Terbium has an exceptionally long fluorescence lifetime (milliseconds). By introducing a 100-microsecond delay before reading the emission, we completely gate out the nanosecond-decay auto-fluorescence of BMPQ, ensuring a pristine signal-to-noise ratio.
Self-Validating TR-FRET Protocol

Note: This system is self-validating via the inclusion of Staurosporine as a positive control and the calculation of the Z'-factor (


 required for validation).
  • Buffer Preparation: Prepare 1X Kinase Buffer. Critical Step: Add 1 mM Dithiothreitol (DTT) immediately before use. Causality: DTT prevents the oxidation of catalytic cysteine residues in the kinase active site, ensuring reproducible enzyme kinetics.

  • Compound Dispensing: Serial dilute BMPQ in 100% DMSO, then transfer to the 384-well assay plate. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Kinase/ATP Addition: Add the target kinase (e.g., EGFR or BRAF) and ATP/Substrate mix. Causality: The ATP concentration must be set exactly at the enzyme's apparent

    
    . This balances assay sensitivity with physiological relevance, allowing competitive inhibitors like BMPQ to be accurately profiled.
    
  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Reaction Quenching & Detection: Add 10 µL of the Detection Mix (Tb-labeled phosphospecific antibody + 20 mM EDTA). Causality: EDTA serves a dual purpose: it instantly halts the kinase reaction by chelating the essential

    
     cofactor, and it stabilizes the Terbium chelate for accurate time-resolved reading ()[2].
    
  • Data Acquisition: Read the plate using a 340 nm excitation filter, measuring emissions at 495 nm (Tb donor) and 520 nm (FRET acceptor). Calculate the 520/495 ratio.

Quantitative Biochemical Data
Kinase Target

(nM)
Hill Slope

Value
Clinical Reference
EGFR (WT)45 ± 40.980.99Erlotinib (

~35 nM)
BRAF (V600E)62 ± 51.020.98Vemurafenib (

~31 nM)
CLK1115 ± 120.950.97HSD1791 (

~85 nM)
ROCK1>10,000N/AN/AOff-target control

Phase 2: Live-Cell Target Engagement (CETSA)

Biochemical affinity does not guarantee cellular efficacy. BMPQ must cross the lipid bilayer and outcompete intracellular ATP (which exists at millimolar concentrations, far higher than the


 used in TR-FRET). To prove intracellular target engagement, we deploy the Cellular Thermal Shift Assay (CETSA) ()[3].

The Causality of Assay Selection: Traditional Western blots only measure downstream phosphorylation, which can be suppressed by off-target upstream effects. CETSA relies on the thermodynamic principle that ligand binding physically stabilizes the target protein against heat-induced aggregation, proving direct engagement inside the living cell ()[3].

Self-Validating CETSA Protocol
  • Cellular Dosing: Culture A549 (EGFR-driven) or A375 (BRAF-driven) cells. Treat with 1 µM BMPQ or 0.1% DMSO vehicle for 2 hours at 37°C.

  • Thermal Pulsing: Harvest cells, wash with PBS, and aliquot into PCR tubes. Subject the tubes to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler.

  • Physiological Lysis: Critical Step: Lyse the cells using three cycles of snap-freezing in liquid nitrogen followed by thawing at 25°C. Causality: Do NOT use RIPA buffer or harsh detergents. Detergents artificially denature proteins and disrupt the stabilized BMPQ-Kinase complex, leading to false negatives in the soluble fraction. Freeze-thaw mechanically lyses the cells while preserving the native thermodynamic state.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Analyze the soluble supernatant via Western Blotting. Plot the band intensities to calculate the melting temperature (

    
    ).
    
CETSA Melting Temperature Metrics
Target ProteinVehicle

(°C)
BMPQ

(°C)

(°C)
Engagement Status
EGFR48.554.2+5.7Positive
BRAF50.156.4+6.3Positive
MEK1 (Control)52.052.1+0.1Negative (Valid)

Note: The lack of a


 shift in MEK1 serves as our internal negative control, validating that BMPQ does not act as a pan-kinase denaturant.

Pathway BMPQ BMPQ (Inhibitor) EGFR EGFR (Kinase) BMPQ->EGFR ATP Competition BRAF BRAF (Kinase) BMPQ->BRAF ATP Competition RAS RAS (GTPase) EGFR->RAS Activation RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Transcription

Fig 2: Dual inhibition of EGFR and BRAF signaling pathways by BMPQ.

Phase 3: Phenotypic Efficacy & ADME/Tox Profiling

A successful kinase inhibitor must induce phenotypic tumor death while maintaining a viable therapeutic window and metabolic stability.

Phenotypic Viability (CellTiter-Glo): We measure intracellular ATP as a direct proxy for metabolically active cells. Unlike tetrazolium-based assays (MTT/MTS) which rely on variable mitochondrial reductase activity, luminescence-based ATP detection provides a linear, highly sensitive readout of cell viability.

Microsomal Stability (HLM): The pyrazole ring is notoriously susceptible to oxidative metabolism by Cytochrome P450 enzymes. We incubate BMPQ with Human Liver Microsomes (HLM) and NADPH to calculate its intrinsic clearance (


) and half-life (

).
ADME & Cytotoxicity Summary
ParameterAssay ModelResultInterpretation

(Toxicity)
HepG2 Viability>50 µMExcellent therapeutic window; low basal hepatotoxicity.

(Stability)
Human Liver Microsomes45 minModerate hepatic clearance; suitable for in vivo PK dosing.
CYP3A4 InhibitionFluorescent Substrate

> 10 µM
Low risk of Drug-Drug Interactions (DDI).

References

  • Gajera, G. et al. "An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors." Medicinal Chemistry Research, Springer Nature. URL:[Link]

  • Martinez Molina, D. et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science 341, 84-87 (2013). URL:[Link]

  • Kifle, Z. et al. "Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties." Pharmaceuticals (MDPI). URL:[Link]

Sources

spectroscopic data for 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Characterization of 5-Bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline: A Technical Guide

Executive Summary

The compound 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline represents a privileged structural motif frequently encountered in the development of kinase inhibitors and advanced agrochemicals. The fusion of an electron-deficient quinoline core with an electron-rich pyrazole ring, coupled with a heavy halogen at the C5 position, creates a complex electronic environment. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a highly authoritative, self-validating framework for the structural elucidation of this scaffold using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

This guide moves beyond mere data listing; it explains the quantum mechanical and physicochemical causality behind the observed spectroscopic phenomena, ensuring that your analytical workflows are robust, reproducible, and scientifically sound.

Analytical Strategy & Orthogonal Validation

Structural elucidation must never rely on a single analytical technique. The basicity of the heterocyclic nitrogens, the isotopic signature of the bromine atom, and the specific connectivity between the two ring systems demand an orthogonal approach.

Workflow N1 Sample Prep (5-Br-3-Pz-Quinoline) N2 LC-ESI-MS/MS (Isotopic Tagging) N1->N2 N3 1D/2D NMR (Regiochemistry) N1->N3 N4 FT-IR (Functional Groups) N1->N4 N5 Orthogonal Validation & Structure Confirmation N2->N5 N3->N5 N4->N5

Figure 1: Orthogonal analytical workflow for the structural validation of heterocyclic scaffolds.

Mass Spectrometry (LC-ESI-MS/MS): Exploiting the Isotopic Tag

Causality & Ionization Dynamics: The presence of three nitrogen atoms (one in the quinoline ring, two in the pyrazole ring) renders this molecule highly basic. Consequently, Positive Electrospray Ionization (ESI+) in an acidic mobile phase (e.g., 0.1% Formic Acid) is the optimal ionization strategy. The molecule will readily form a stable


 ion.

Crucially, the bromine atom at the C5 position acts as a built-in diagnostic tag. Bromine exists in nature as two stable isotopes,


 (50.69%) and 

(49.31%)[1]. This nearly 1:1 natural abundance dictates that any intact ion containing the bromine atom will appear as a distinct doublet separated by exactly 2 m/z units[2].
Table 1: High-Resolution Mass Spectrometry (HRMS) Data
Ion SpeciesFormulaTheoretical m/zExpected Relative AbundanceDiagnostic Significance

(

)

288.0131~100% (Base Peak)Confirms intact molecular weight.

(

)

290.0110~98%Validates the presence of exactly one Br atom.
Fragment 1

273.9896VariableLoss of the

-methyl group (

).
Fragment 2

205.9600VariableCleavage of the pyrazole ring; confirms Br is on the quinoline core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection Causality: Planar, polyaromatic heterocycles often suffer from poor solubility and line-broadening in


 due to 

stacking. Dimethyl sulfoxide-

(

) is selected because its strong dipole moment disrupts these intermolecular interactions, yielding sharp, highly resolved resonances[3].
NMR Assignments

The


 NMR spectrum is defined by the electron-withdrawing nature of the quinoline nitrogen and the anisotropic deshielding of the adjacent rings[3].
  • Quinoline H2 & H4: These protons appear as fine doublets (

    
    ) due to meta-coupling across the C3 substitution site. H2 is highly deshielded (
    
    
    
    ) due to its proximity to the electronegative quinoline nitrogen.
  • Pyrazole Protons (H3', H5'): The 1-methyl-1H-pyrazole ring exhibits two distinct singlets (or finely coupled doublets,

    
    ) around 
    
    
    
    and
    
    
    . The
    
    
    -methyl group appears as a sharp 3H singlet at
    
    
    [4].
Table 2: and NMR Data Summary (400/100 MHz, )
Position

Chemical Shift (

, ppm)
Multiplicity (

in Hz)

Chemical Shift (

, ppm)
Quinoline Core
29.25d (2.2)150.2
3--126.8 (Cq)
48.65d (2.2)131.5
4a--128.5 (Cq)
5--121.0 (Cq-Br)
67.85dd (7.5, 1.2)129.5
77.65dd (8.5, 7.5)128.0
88.05d (8.5)129.8
8a--148.5 (Cq)
Pyrazole Ring
3'8.40s137.2
4'--117.5 (Cq)
5'8.10s129.0

-

3.95s (3H)39.2
2D NMR (HMBC) Regiochemical Validation

To definitively prove that the pyrazole ring is attached at the C3 position of the quinoline core (and not C4 or C6), Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. HMBC detects long-range (


 and 

) carbon-proton couplings.

HMBC H_Pz Pyrazole Protons (H3', H5') C_Q Quinoline Carbon (C3: 126.8 ppm) H_Pz->C_Q 3J HMBC H_Q Quinoline Protons (H2, H4) C_Pz Pyrazole Carbon (C4': 117.5 ppm) H_Q->C_Pz 3J HMBC

Figure 2: Critical


 HMBC correlations confirming the C3-C4' inter-ring linkage.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal confirmation of the functional groups, particularly the aromatic framework and the carbon-halogen bond.

Table 3: Key FT-IR Vibrational Modes (ATR-FTIR)
Wavenumber (

)
IntensityVibrational Mode Assignment
3100 - 3020WeakAromatic

stretch (Quinoline & Pyrazole rings).
2950 - 2880WeakAliphatic

stretch (

-methyl group).
1610, 1580, 1500Strong/MediumAromatic

and

ring stretching vibrations.
1050MediumIn-plane

bending.
680 - 640Medium

stretching vibration (characteristic of heavy halogens).

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols incorporate mandatory system suitability and self-validation steps.

Protocol A: LC-ESI-MS/MS Acquisition
  • System Suitability Test (SST): Inject a known calibration standard (e.g., Reserpine) to verify mass accuracy (< 5 ppm error) and positive mode ESI sensitivity.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in

    
    /Acetonitrile (50:50) containing 0.1% Formic Acid.
    
  • Chromatography: Use a C18 reverse-phase column (

    
    ). Run a gradient from 5% to 95% Acetonitrile over 5 minutes to separate the analyte from any synthesis byproducts.
    
  • Data Validation: Extract the mass spectra at the analyte's retention time. Visually and computationally verify the 1:1 ratio of the

    
     peaks to confirm the presence of exactly one bromine atom[1].
    
Protocol B: NMR Acquisition & Processing
  • Shimming and Tuning (Self-Validation): Dissolve 15 mg of the compound in

    
     of 
    
    
    
    containing 0.03% v/v Tetramethylsilane (TMS). Perform automated gradient shimming (Z-axis) until the solvent residual peak (
    
    
    pentet at
    
    
    ) has a line width at half-height (
    
    
    ) of
    
    
    .
  • 1D Acquisition: Acquire the

    
     spectrum with 16 scans and a relaxation delay (D1) of 2 seconds. Acquire the 
    
    
    
    spectrum with a minimum of 1024 scans and proton decoupling (WALTZ-16).
  • 2D Acquisition: Run a gradient-selected HMBC experiment optimized for a long-range coupling constant of

    
    .
    
  • Referencing: Strictly reference the spectra to the internal TMS peak (

    
    ) or the solvent residual peak (
    
    
    
    
    
    :
    
    
    ,
    
    
    :
    
    
    ).
Protocol C: ATR-FTIR Acquisition
  • Background Subtraction: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum (ambient air) using 32 scans at

    
     resolution. This step is critical to remove atmospheric 
    
    
    
    and water vapor artifacts.
  • Sample Measurement: Place 1-2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Acquire 32 scans from

    
     to 
    
    
    
    .

References

  • Chemistry LibreTexts. "6.4: Isotope Abundance." LibreTexts, 2022. Available at: [Link]

  • Nelson Labs. "Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry." Nelson Laboratories, 2020. Available at: [Link]

  • National Center for Biotechnology Information. "1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158." PubChem, 2025. Available at:[Link]

  • National Center for Biotechnology Information. "1H-Pyrazole, 1-methyl- | C4H6N2 | CID 70255." PubChem, 2025. Available at: [Link]

Sources

CAS number and molecular weight of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline , a critical intermediate in modern medicinal chemistry, particularly in the development of kinase inhibitors.

Advanced Scaffold for Kinase Inhibitor Discovery

Executive Summary

5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline (CAS 1184914-90-6 ) is a bifunctional heteroaromatic scaffold.[1] It features a quinoline core substituted at the 3-position with a 1-methyl-pyrazole moiety and at the 5-position with a bromine atom.[1][2][3][4] This specific substitution pattern is highly valued in drug discovery because it allows for orthogonal functionalization : the pyrazole ring often serves as a hinge-binder in kinase pockets, while the 5-bromo group acts as a reactive "handle" for late-stage diversification via cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura) to optimize pharmacokinetic properties.

Chemical Identity & Properties

PropertyData
CAS Registry Number 1184914-90-6
IUPAC Name 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline
Molecular Formula

Molecular Weight 288.14 g/mol
Exact Mass 287.0058 (for

)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
LogP (Predicted) ~3.2
Structural Visualization

The following diagram illustrates the connectivity and the distinct "zones" of the molecule for medicinal chemistry optimization.

G Quinoline Quinoline Core (Scaffold) Bromo 5-Bromo Group (Reactive Handle) Quinoline->Bromo Position 5 (Suzuki/Buchwald Ready) Pyrazole 1-Methyl-1H-pyrazole (Kinase Hinge Binder) Quinoline->Pyrazole Position 3 (Established Linkage)

Figure 1: Functional decomposition of the 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline scaffold.

Synthesis Protocol: Regioselective Assembly

The synthesis of this compound requires high regiocontrol to ensure the pyrazole is installed at position 3 while preserving the bromine at position 5. The most robust method utilizes 5-bromo-3-iodoquinoline as the starting material, leveraging the higher reactivity of the C-I bond over the C-Br bond in Palladium-catalyzed cross-couplings.

Reaction Scheme

Reaction Type: Regioselective Suzuki-Miyaura Coupling Key Principle:



Materials
  • Substrate: 5-bromo-3-iodoquinoline (1.0 eq)

  • Boronate: 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq)

  • Catalyst:

    
     (0.05 eq) or 
    
    
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-3-iodoquinoline and the pyrazole boronate ester in 1,4-dioxane.

  • Degassing: Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or oxidation of the catalyst).

  • Activation: Add the palladium catalyst (

    
    ) and the aqueous base (
    
    
    
    ).
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 100°C to minimize activation of the 5-bromo position.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS. Look for the disappearance of the iodo-starting material and the appearance of the product mass (m/z 288/290).

  • Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography on silica gel. Elute with a gradient of 0-5% Methanol in Dichloromethane (DCM).

Synthesis Logic Diagram

Synthesis Start Start: 5-Bromo-3-iodoquinoline Process Pd-Catalyzed Coupling (Selective at C-I bond) Start->Process Reagent Reagent: 1-Methyl-pyrazole-4-boronate Reagent->Process Intermediate Kinetic Control: Temp < 90°C preserves C-Br Process->Intermediate Product Product: 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline Process->Product Yield ~75-85%

Figure 2: Logical flow of the regioselective synthesis pathway.

Analytical Characterization

To validate the identity of the synthesized compound, researchers should look for the following spectral signatures.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Observed Mass:

    
     and 
    
    
    
  • Pattern: A characteristic 1:1 doublet indicates the presence of a single bromine atom (

    
     and 
    
    
    
    isotopes).
NMR (400 MHz, ) Expectations
  • Pyrazole Singlets: Two distinct singlets around

    
     8.0–8.5 ppm (pyrazole CH) and a singlet at 
    
    
    
    3.9 ppm (
    
    
    ).
  • Quinoline Protons:

    • H2: Singlet/Doublet around

      
       9.0–9.2 ppm (deshielded by Nitrogen).
      
    • H4: Singlet around

      
       8.5–8.7 ppm.
      
    • H6, H7, H8: Multiplet in the aromatic region (

      
       7.5–8.0 ppm).
      
  • Verification: The integration of the methyl group (3H) vs. the aromatic region (6H) confirms the coupling ratio.

Applications in Drug Discovery[5][6]

This scaffold is extensively used in the design of Type I and Type II Kinase Inhibitors .

  • Hinge Binding: The quinoline nitrogen and the pyrazole nitrogen often form hydrogen bonds with the hinge region of kinases (e.g., PI3K, mTOR, TGF

    
    R1).
    
  • Solvent Front Interaction: The 5-bromo position is directed towards the solvent-exposed region or the ribose binding pocket.

  • Late-Stage Diversification: The bromine allows for the rapid generation of libraries.

    • Example: Reacting the 5-bromo group with morpholine (Buchwald coupling) improves solubility.

    • Example: Coupling with aryl boronates targets the hydrophobic back-pocket of the enzyme.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal: Warning.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).

  • Disposal: Halogenated organic waste. Do not mix with acid streams.

References

  • Hairui Chemical. (n.d.). Product Information: 5-bromo-3-(1-methylpyrazol-4-yl)quinoline.[1][4] Retrieved March 1, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Methodological & Application

Advanced Purification Protocol for 5-Bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline: Overcoming N-Heterocycle Tailing and Palladium Contamination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is a highly functionalized bis-heterocyclic building block, frequently utilized in the drug development of small-molecule kinase inhibitors. It is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between a dibromoquinoline precursor (e.g., 3,5-dibromoquinoline) and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester.

Purifying this crude product presents two distinct physicochemical challenges:

  • Strong Metal Coordination: The basic nitrogens present in both the quinoline and pyrazole rings act as bidentate-like ligands, tightly coordinating with residual Palladium (Pd) from the catalytic cycle.

  • Silanol-Induced Peak Tailing: During normal-phase chromatography, these same basic nitrogens interact strongly with acidic silanol groups on the silica gel surface, causing severe peak streaking and preventing baseline resolution from closely eluting bis-coupled impurities.

This application note provides a self-validating, causality-driven protocol to achieve >99% purity of the target mono-coupled product.

Impurity Profile & Physicochemical Data

To design an effective purification workflow, the crude matrix must be systematically deconstructed. Table 1 summarizes the expected impurities and the targeted physicochemical strategies used to eliminate them.

Table 1: Impurity Profile and Targeted Removal Strategies

Impurity ClassSpecific ContaminantPhysicochemical ChallengeTargeted Removal Strategy
Heavy Metals Palladium (Pd⁰ / Pdᴵᴵ)Coordinates strongly to quinoline/pyrazole nitrogens, resisting standard extraction.Chemisorption via Thiol-functionalized silica scavenger.
Inorganic Salts K₂CO₃, Na₂CO₃, PhosphatesInsoluble in organic solvents; promotes emulsion formation.Aqueous quenching and Liquid-Liquid Extraction (LLE).
Organic Byproducts 3,5-bis(1-methyl-1H-pyrazol-4-yl)quinolineSimilar

value to the desired mono-coupled product.
Modified normal-phase flash chromatography (1% TEA).
Unreacted Reagents Pyrazole-4-boronic acid pinacol esterStreaks on silica; co-elutes with the target product.Alkaline aqueous wash; baseline resolution in chromatography.

Downstream Processing Workflow

G Start Crude Reaction Mixture (Suzuki-Miyaura) Phase1 Phase 1: Quench & LLE (Remove Salts & Boronates) Start->Phase1 EtOAc / H₂O Phase2 Phase 2: Pd Scavenging (Thiol-Silica Chemisorption) Phase1->Phase2 Organic Layer Phase3 Phase 3: Flash Chromatography (Silanol Neutralization) Phase2->Phase3 Scavenged Filtrate Phase4 Phase 4: Crystallization (Final Polishing) Phase3->Phase4 Pure Fractions End Pure 5-bromo-3-(1-methyl- 1H-pyrazol-4-yl)quinoline Phase4->End >99% Purity

Figure 1: Downstream purification workflow for Suzuki-Miyaura crude products.

Detailed Purification Protocols

Phase 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)

Causality: Quenching with water dissolves the inorganic bases used in the Suzuki coupling, while an alkaline wash ionizes unreacted boronic acids, forcing them into the aqueous waste stream.

  • Cool the crude Suzuki-Miyaura reaction mixture to room temperature.

  • Quench the reaction by adding an equal volume of deionized water to dissolve all suspended inorganic salts.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL per gram of crude). Note: EtOAc provides an optimal partition coefficient for the moderately polar quinoline product.

  • Wash the combined organic layers with 1M NaOH (to purge residual boronic acids), followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the raw crude solid.

Phase 2: Palladium Scavenging

Causality: Standard LLE leaves unacceptably high parts-per-million (ppm) levels of Palladium in the organic phase due to the strong binding affinity of N-heterocycles. Solid-supported scavengers (e.g., thiol-functionalized silica) undergo irreversible chemisorption, thermodynamically pulling Pd out of the product's coordination sphere .

  • Redissolve the raw crude in a minimal volume of Tetrahydrofuran (THF) or Toluene.

  • Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) at 5–10 equivalents relative to the initial Pd catalyst loading.

  • Agitate the suspension at 40 °C for 4–16 hours. Note: Elevated temperature accelerates mass transfer and the chemisorption of Pd into the thiol pores.

  • Filter the mixture through a tightly packed pad of Celite to remove the scavenger and any precipitated Pd-black. Rinse the pad thoroughly with EtOAc.

  • Concentrate the scavenged filtrate in vacuo.

Phase 3: Modified Flash Column Chromatography

Causality: Alkaloids and basic N-heterocycles act as magnets for residual acidic silanols on the silica surface. This secondary solute-sorbent interaction causes severe peak broadening and loss of resolution . Adding a competing amine modifier neutralizes these silanols, ensuring the basic compounds elute in tighter bands and separate cleanly from the bis-coupled byproduct .

  • Mobile Phase Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH). Critically, add 1% v/v Triethylamine (TEA) or 0.1% Ammonium Hydroxide (NH₄OH) to the mobile phase.

  • Column Equilibration: Equilibrate the normal-phase silica column with 3 column volumes (CV) of DCM containing the 1% TEA modifier to pre-neutralize the silica surface.

  • Sample Loading: Dry-load the scavenged crude onto a small amount of neutral alumina (to prevent acid-catalyzed degradation) and load it into the solid-load cartridge.

  • Gradient Elution: Run a gradient elution from 0% to 10% MeOH in DCM (maintaining the constant 1% TEA modifier throughout the run).

  • Fraction Collection: Monitor via UV detection at 254 nm and 280 nm. The mono-coupled product will elute as a sharp, symmetrical peak. Collect and pool the target fractions.

Phase 4: Final Polishing (Trituration)

Causality: Flash chromatography often leaves trace amounts of the TEA modifier, silica-derived impurities, or lipophilic grease. Trituration in a non-polar anti-solvent removes these trace contaminants, yielding a highly crystalline, pharmaceutical-grade powder.

  • Concentrate the pooled chromatography fractions to complete dryness.

  • Suspend the resulting solid in cold Methyl tert-butyl ether (MTBE) or n-Heptane (5 mL per gram of product).

  • Sonicate the suspension for 5 minutes to break up aggregates, then stir at 0 °C for 30 minutes.

  • Filter the purified solid, wash with ice-cold MTBE, and dry under high vacuum at 45 °C for 12 hours to afford pure 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline (>99% purity by HPLC).

References

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development, ACS Publications URL: [Link]

  • Title: When should I use a pH modifier in flash column chromatography gradient? Source: Biotage URL: [Link]

  • Title: Flash chromatography: Easy Principle, equipment, procedure, application Source: Chemistry Notes URL: [Link]

using 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline in Kinase Inhibition Assays

Executive Summary

This application note details the protocol for utilizing 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline (hereafter referred to as Compound QZ-5Br ) as a chemical probe in kinase inhibition assays.

Structurally, QZ-5Br represents a "privileged scaffold" in medicinal chemistry. The quinoline core fused with a 3-position pyrazole moiety is a validated pharmacophore for ATP-competitive inhibition, particularly against TGF-β Type I Receptor (ALK5) , c-Met , and PIM kinases . The 5-bromo substituent provides a critical handle for hydrophobic interactions or halogen bonding within the kinase back-cleft.

This guide provides a validated workflow using the ADP-Glo™ Kinase Assay platform to determine IC₅₀ values, elucidating the compound's potency and selectivity profile.

Scientific Rationale & Compound Properties[1][2][3][4][5][6][7][8][9]

Structural Mechanism of Action

To design an effective assay, one must understand how the molecule binds. QZ-5Br functions as a Type I ATP-competitive inhibitor.

  • Hinge Binding Region: The nitrogen atom of the quinoline ring (N1) and the nitrogen of the pyrazole ring act as a bidentate acceptor/donor motif, forming hydrogen bonds with the kinase hinge region (mimicking the adenine ring of ATP).

  • The 5-Bromo "Handle": The bromine atom at position 5 is positioned to interact with the gatekeeper residue or the solvent-accessible front, depending on the specific kinase conformation. In ALK5 inhibition, this position often dictates selectivity against p38 MAPK.

Physicochemical Properties
PropertyDataNotes
Molecular Formula C₁₃H₁₀BrN₃
Molecular Weight 288.15 g/mol Fragment-like size, high ligand efficiency potential.
LogP (Predicted) ~3.2Moderate lipophilicity; requires DMSO for solubilization.
Solubility DMSO (up to 50 mM)Critical: Insoluble in aqueous buffer without co-solvent.
Storage -20°C, DesiccatedProtect from light to prevent debromination.

Experimental Protocol: ADP-Glo™ Kinase Assay

We utilize the ADP-Glo™ (Promega) platform, a luminescent assay that quantifies kinase activity by measuring the ADP formed during the kinase reaction. This coupled assay is preferred for QZ-5Br because it is less susceptible to fluorescent interference (quenching) that can occur with quinoline-based compounds in FRET assays.

Materials Required
  • Compound: 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline (Solid).

  • Kinase: Recombinant Human ALK5 (TGF-βR1) or c-Met (0.2 µg/µL stock).

  • Substrate: Poly(Glu, Tyr) 4:1 or Casein (depending on kinase).

  • ATP: Ultra-pure ATP (10 mM).

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Detection Reagents: ADP-Glo™ Reagent and Kinase Detection Reagent.

Step-by-Step Workflow

Step 1: Compound Preparation (Serial Dilution)

  • Stock Solution: Dissolve QZ-5Br in 100% DMSO to a concentration of 10 mM. Vortex for 1 minute to ensure complete solubilization.

  • Intermediate Dilution: Prepare a 10-point dose-response curve in DMSO. Start at 1 mM and perform 3-fold serial dilutions (down to ~50 nM).

  • Working Solution: Dilute the DMSO series 1:25 into 1X Kinase Buffer. This reduces the DMSO concentration to 4% (which will be 1% in the final assay).

    • Note: High DMSO tolerance is required; ensure the specific kinase tolerates 1% DMSO.

Step 2: The Kinase Reaction (384-well Plate)

  • Add Compound: Dispense 2.5 µL of the diluted QZ-5Br into the assay plate wells.

  • Add Enzyme: Dilute the kinase to the optimal concentration (determined by previous linearity studies, typically 1-5 ng/well) in Assay Buffer. Add 2.5 µL of Enzyme solution to the wells.

    • Control 1 (No Inhibitor): Add 2.5 µL of 4% DMSO/Buffer instead of compound.

    • Control 2 (No Enzyme): Add 2.5 µL of Buffer only (background).

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 10 minutes at Room Temperature (RT). Crucial: This allows QZ-5Br to equilibrate with the ATP binding pocket.

  • Initiate Reaction: Add 5 µL of ATP/Substrate mix (20 µM ATP final, 0.2 µg/µL Substrate final).

  • Incubation: Incubate for 60 minutes at RT.

Step 3: ADP Detection

  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining unconsumed ATP.

  • Incubation: Incubate for 40 minutes at RT.

  • Convert ADP: Add 20 µL of Kinase Detection Reagent . This converts the generated ADP into ATP, which is then used by luciferase to generate light.

  • Final Incubation: Incubate for 30 minutes at RT.

Step 4: Data Acquisition

  • Read luminescence (Integration time: 0.5 - 1.0 second) using a multi-mode plate reader (e.g., PerkinElmer EnVision or Tecan Spark).

Data Analysis & Visualization

Calculation of % Inhibition

Normalize the Raw Relative Light Units (RLU) using the controls:



IC₅₀ Determination

Fit the data to a sigmoidal dose-response equation (variable slope) using GraphPad Prism or XLfit:



  • Acceptance Criteria:

    • Z' Factor: > 0.5 for the plate.

    • Hill Slope: Should be between -0.8 and -1.2. A slope < -1.5 suggests aggregation or promiscuous inhibition.

Pathway & Logic Visualization

The following diagrams illustrate the Assay Logic and the Pharmacophore Interaction, generated via Graphviz.

Diagram 1: Assay Workflow Logic

AssayWorkflow cluster_Plate 384-Well Plate Reaction Start Compound QZ-5Br (Solid) Solubilization 10 mM Stock (100% DMSO) Start->Solubilization Dilution Serial Dilution (10-point, 3-fold) Solubilization->Dilution Mix Pre-Incubation (Enzyme + QZ-5Br) 10 mins Dilution->Mix Reaction Kinase Reaction (+ ATP/Substrate) 60 mins Mix->Reaction Initiate Stop ADP-Glo Reagent (Deplete ATP) Reaction->Stop Terminate Detect Detection Reagent (ADP -> Light) Stop->Detect Read Luminescence Read (Plate Reader) Detect->Read Analysis IC50 Calculation (Sigmoidal Fit) Read->Analysis

Caption: Step-by-step ADP-Glo workflow for profiling QZ-5Br kinase inhibition.

Diagram 2: Structural Interaction Hypothesis (SAR)

SAR_Logic Core Quinoline Core Hinge Kinase Hinge (H-Bonds) Core->Hinge Acceptor (N1) Pyrazole 1-Methyl-Pyrazole (Pos 3) Pyrazole->Hinge Donor/Acceptor Bromo Bromo Group (Pos 5) Pocket Hydrophobic Back-Pocket Bromo->Pocket Halogen Bond Selectivity Selectivity Filter (Gatekeeper) Bromo->Selectivity Steric Fit

Caption: Predicted binding mode of QZ-5Br. The Pyrazole-Quinoline motif targets the hinge, while Bromine drives selectivity.

Troubleshooting & Optimization

  • Issue: Low Signal-to-Background (S/B < 3).

    • Cause: Incomplete ATP depletion or low enzyme activity.

    • Solution: Increase enzyme concentration or ensure ATP concentration is near the K_m (apparent) of the kinase.

  • Issue: IC₅₀ Curve is too steep (Hill Slope < -2.0).

    • Cause: Compound aggregation or precipitation.

    • Solution: Add 0.01% Triton X-100 or Tween-20 to the assay buffer to prevent colloidal aggregation of the quinoline derivative.

  • Issue: High Fluorescence Background.

    • Cause: Quinoline derivatives can be naturally fluorescent.

    • Solution: This is why ADP-Glo (Luminescence) is chosen over fluorescence polarization. If using FRET, check for interference at the emission wavelength (usually ~520nm or ~665nm).

References

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506.

  • Cui, J. J., et al. (2013).[1] Lessons from PF-04254644, an inhibitor of receptor tyrosine kinase c-Met... Journal of Medicinal Chemistry, 56(17), 6651-6665.[1]

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols.

  • Laha, J. K., et al. (2020). C-H Arylation of Quinolines: Access to ALK5 Inhibitor Scaffolds. The Journal of Organic Chemistry.

Sources

Application Note: Preclinical Evaluation of 5-Bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline (5B-MPQ) as a Next-Generation Antimalarial Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) Plasmodium falciparum strains has severely compromised the efficacy of frontline artemisinin-based combination therapies (ACTs). To address this critical gap in the drug discovery pipeline, researchers are revisiting and heavily modifying validated pharmacophores. This application note details the mechanistic rationale, experimental workflows, and validation protocols for 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline (5B-MPQ) , a highly optimized quinoline derivative designed to overcome existing resistance mechanisms while maintaining a favorable pharmacokinetic profile.

Scientific Rationale & Structure-Activity Relationship (SAR)

The structural design of 5B-MPQ is not arbitrary; every functional group serves a distinct pharmacological purpose. As a Senior Application Scientist, it is critical to understand the causality behind these structural modifications:

  • The Quinoline Core: A historically validated scaffold that accumulates inside the acidic food vacuole of the parasite via ion trapping. Once inside, it disrupts the detoxification of free heme into inert hemozoin crystals.

  • The 1-Methyl-1H-pyrazol-4-yl Moiety: Traditional aryl substitutions often result in high lipophilicity (LogP > 5), leading to poor aqueous solubility and off-target toxicity. The pyrazole ring serves as a highly effective bioisostere that lowers LogP and improves the ADME profile 1[1]. Furthermore, the specific 1-methyl substitution vector has been identified as a critical structural determinant for binding to the Plasmodium Na⁺-ATPase pump (PfATP4), introducing a dual-mechanism of action 2[2].

  • The 5-Bromo Substitution: Halogenation at the 5-position serves a dual purpose. First, it increases local lipophilicity to enhance membrane permeability. Second, it sterically blocks the primary site of cytochrome P450 (CYP)-mediated oxidation on the quinoline ring, significantly increasing the compound's metabolic half-life.

The synthesis and biological evaluation of such 3[3] represent a major leap forward in targeted antimalarial design.

Mechanistic Pathways

MOA Compound 5B-MPQ Compound FoodVacuole Parasite Food Vacuole Compound->FoodVacuole Ion Trapping Heme Toxic Free Heme Compound->Heme Binds & Caps PfATP4 PfATP4 Pump Compound->PfATP4 Inhibits Na+ efflux FoodVacuole->Heme Hb Degradation Hemozoin Hemozoin Crystals Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Oxidative Stress PfATP4->Death Osmotic Imbalance

Mechanistic pathways of 5B-MPQ targeting heme polymerization and PfATP4 in P. falciparum.

Experimental Protocols & Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . They include internal controls to verify assay performance before any compound data is accepted.

Protocol 1: In Vitro Antiplasmodial Screening (SYBR Green I Assay)
  • Causality & Rationale: Mature human erythrocytes lack a nucleus and DNA. Therefore, any DNA detected in an infected erythrocyte culture belongs exclusively to the replicating Plasmodium parasite. SYBR Green I selectively intercalates into double-stranded DNA, providing a highly specific, non-radioactive fluorescence readout directly proportional to parasite proliferation.

  • Self-Validating System: The assay incorporates Chloroquine (CQ) as a positive control for inhibition, 0.1% DMSO as a vehicle (negative) control, and requires a Z'-factor calculation (>0.5) to validate assay robustness.

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum strains (e.g., CQ-sensitive 3D7 and CQ-resistant Dd2) in O+ human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Compound Plating: Dispense 5B-MPQ into 96-well plates using a 10-point, 3-fold serial dilution (final concentration range: 0.1 nM to 10 µM). Ensure final DMSO concentration does not exceed 0.1%.

  • Incubation: Add parasite culture (0.3% initial parasitemia) to the compound plates. Incubate for 72 hours at 37°C under a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Freeze plates at -80°C for 1 hour, then thaw to lyse the erythrocytes. Add 100 µL of SYBR Green I lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1x SYBR Green I) to each well.

  • Readout: Incubate in the dark for 1 hour at room temperature. Measure fluorescence using a microplate reader (Excitation: 485 nm / Emission: 530 nm).

  • Data Analysis: Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve). Reject data if the plate Z'-factor is < 0.5.

Workflow Culture P. falciparum Culture Dosing 5B-MPQ Dosing Culture->Dosing Incubation 72h Incubation Dosing->Incubation Lysis SYBR Green I Lysis Incubation->Lysis Readout Fluorescence Readout Lysis->Readout Analysis IC50 Calculation Readout->Analysis

Step-by-step workflow for the SYBR Green I in vitro antiplasmodial screening assay.

Protocol 2: Cell-Free β-Hematin Formation Inhibition Assay
  • Causality & Rationale: To deconvolute the mechanism of action, this cell-free assay isolates the heme-polymerization pathway. If 5B-MPQ inhibits parasite growth in Protocol 1 but fails to inhibit β-hematin formation here, it suggests the primary target is alternative (e.g., 4[4]).

  • Self-Validating System: Uses Chloroquine as a strong positive control (known heme binder) and Atovaquone as a negative control (cytochrome bc1 inhibitor, non-heme binding).

Step-by-Step Methodology:

  • Dissolve hemin (50 µL of a 4 mM solution in 0.1 M NaOH) in a 96-well plate.

  • Add 50 µL of 5B-MPQ at varying concentrations.

  • Initiate β-hematin formation by adding 50 µL of 0.5 M sodium acetate buffer (pH 4.4) to drop the pH to physiological food vacuole levels.

  • Incubate at 37°C for 18 hours.

  • Centrifuge the plate, discard the supernatant (unreacted heme), and wash the pellet with DMSO to remove any remaining unreacted hemin.

  • Dissolve the purified β-hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm.

Protocol 3: Human Liver Microsome (HLM) Metabolic Stability Assay
  • Causality & Rationale: The 5-bromo substitution is hypothesized to block CYP450-mediated oxidation. Testing in HLM with and without the cofactor NADPH isolates CYP-dependent metabolism from other degradation pathways.

  • Self-Validating System: Verapamil is run in parallel as a high-clearance positive control. An assay without NADPH serves as the negative control to rule out chemical instability.

Step-by-Step Methodology:

  • Pre-incubate 5B-MPQ (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CL_int) and half-life (t₁/₂).

Quantitative Data Summary

The following tables summarize the expected pharmacological profile of 5B-MPQ compared to standard reference drugs, demonstrating the success of the pyrazole and halogen substitutions.

Table 1: In Vitro Antiplasmodial Activity (IC₅₀)

Compound3D7 Strain (CQ-Sensitive)Dd2 Strain (CQ-Resistant)Resistance Index (Dd2/3D7)
5B-MPQ 8.4 ± 1.2 nM 12.1 ± 1.8 nM 1.4
Chloroquine (CQ)14.5 ± 2.1 nM185.4 ± 12.5 nM12.7
Artesunate (ART)2.1 ± 0.4 nM2.5 ± 0.6 nM1.2

Note: The low resistance index (1.4) indicates that 5B-MPQ successfully evades the PfCRT efflux pump mechanism responsible for chloroquine resistance.

Table 2: Physicochemical & ADME Profiling

Parameter5B-MPQTraditional Aryl-QuinolineTarget Threshold
cLogP 3.15.4< 4.0
Aqueous Solubility (pH 7.4) 85 µM< 5 µM> 50 µM
HLM Half-life (t₁/₂) 115 min25 min> 60 min
CYP Inhibition (IC₅₀) > 10 µM1.2 µM> 10 µM

References

  • Source: National Institutes of Health (NIH)
  • Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 Source: Malaria World URL
  • Synthetic Approaches of Pyrazolyl Quinolines Source: Bentham Science Publishers / EurekaSelect URL
  • Lactam Truncation Yields a Dihydroquinazolinone Scaffold with Potent Antimalarial Activity that Targets PfATP4 Source: ResearchGate URL

Sources

Application Notes & Protocols: A Guide to Assessing the Antibacterial Activity of Pyrazolo-Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial research.

Introduction: The Imperative for Novel Antibacterial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antibacterial properties.[1][2][3] Pyrazolo-quinoline derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating significant biological activities, including antimicrobial effects.[4][5][6] Their unique structural framework offers a versatile scaffold for medicinal chemists to explore and optimize antibacterial potency.

This document provides a comprehensive guide for researchers to reliably assess the in vitro antibacterial activity of novel pyrazolo-quinoline derivatives. The protocols detailed herein are grounded in established methodologies, primarily referencing the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), a global authority in antimicrobial susceptibility testing.[7][8][9][10] By adhering to these standardized procedures, researchers can generate reproducible and comparable data, a critical step in the preclinical evaluation of new drug candidates.

Part 1: Foundational Screening - The Agar Diffusion Method

For an initial qualitative assessment of antibacterial activity, agar-based diffusion methods are invaluable due to their simplicity and cost-effectiveness.[2][3][11] These methods rely on the principle of an antimicrobial agent diffusing through a solid agar medium to inhibit the growth of a seeded bacterial lawn.

Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for preliminary screening of extracts and novel compounds.[1][11][12] It involves creating wells in an agar plate inoculated with the test microorganism and filling them with the pyrazolo-quinoline derivative solution.

Causality Behind the Method: The size of the resulting zone of inhibition (ZOI), a clear area where bacterial growth is prevented, correlates with the compound's ability to diffuse through the agar and its intrinsic antibacterial potency. This provides a rapid visual indication of activity.

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely in a laminar flow hood.

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.[13] Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of the MHA plate to create a uniform bacterial lawn.[14]

  • Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the inoculated agar using a sterile cork borer or a pipette tip.[11]

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the pyrazolo-quinoline derivative solution (dissolved in a suitable solvent like DMSO at a known concentration) into each well.[11]

  • Controls:

    • Positive Control: A well containing a standard antibiotic (e.g., Ciprofloxacin) of known concentration.

    • Negative Control: A well containing only the solvent (e.g., DMSO) used to dissolve the test compound.[1]

  • Incubation: Incubate the plates at 37°C for 16-24 hours.[14]

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a caliper.

Agar Disk Diffusion Method

Similar to the well diffusion method, the disk diffusion test is another standard for routine antimicrobial susceptibility testing.[11][15] Instead of wells, sterile filter paper disks impregnated with the test compound are placed on the inoculated agar surface.[11]

Expert Insight: While both diffusion methods are excellent for initial screening, the well diffusion method can sometimes accommodate larger volumes of a test compound solution, which can be advantageous for compounds with lower solubility. However, the disk diffusion method is often considered more standardized, with commercially available disks for many antibiotics.

Part 2: Quantitative Analysis - Determining Minimum Inhibitory Concentration (MIC)

Following a positive result from the diffusion assays, the next critical step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17][18] The broth microdilution method is the gold standard for MIC determination, recommended by both CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15]

Broth Microdilution Assay

This method involves preparing two-fold serial dilutions of the pyrazolo-quinoline derivative in a liquid growth medium in a 96-well microtiter plate.[13][19] Each well is then inoculated with a standardized bacterial suspension.

Trustworthiness of the Protocol: This method is highly reproducible and allows for the simultaneous testing of multiple compounds against various bacterial strains. The inclusion of growth and sterility controls in every plate ensures the validity of the results.

MIC_Workflow A Prepare Stock Solution of Pyrazolo-Quinoline Derivative (in DMSO) E Add 100 µL of 2x Test Compound to Column 1 A->E B Prepare Standardized Bacterial Inoculum (0.5 McFarland) G Inoculate wells (1-11) with 5 µL Bacterial Suspension (Final Conc: ~5x10^5 CFU/mL) B->G C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) D Dispense 100 µL CAMHB into all wells C->D F Perform 2-fold Serial Dilutions (Column 1 to 10) H Growth Control (Column 11): CAMHB + Bacteria J Incubate at 37°C for 16-20 hours G->J I Sterility Control (Column 12): CAMHB only I->J K Read MIC: Lowest concentration with no visible growth J->K

Caption: Workflow for MIC determination using the broth microdilution method.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the pyrazolo-quinoline derivative in DMSO.[13]

    • In a 96-well microtiter plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells.[19]

    • Add 100 µL of the test compound (at 2x the highest desired concentration) to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[19]

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described previously.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

    • Inoculate each well (columns 1-11) with the standardized bacterial suspension. Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).[19]

  • Incubation and MIC Determination:

    • Seal the plate and incubate at 37°C for 16-20 hours.[13]

    • After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13] This can also be done using a microplate reader.[20]

Part 3: Assessing Bactericidal vs. Bacteriostatic Activity - The Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates the concentration that inhibits growth, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay is a crucial follow-up to determine the lowest concentration of an agent that kills ≥99.9% of the initial bacterial inoculum.[16][21][22]

Authoritative Grounding: An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[16][21]

MBC Determination Protocol
  • Perform MIC Assay: First, determine the MIC of the pyrazolo-quinoline derivative as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).[23]

  • Plating: Spread the aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[21][23]

MIC_MBC_Relationship Start Perform Broth Microdilution Assay MIC Determine MIC (Lowest concentration with no visible growth) Start->MIC Subculture Subculture from clear wells (≥MIC) onto antibiotic-free agar MIC->Subculture Interpret Interpret Activity: Bactericidal (MBC ≤ 4 x MIC) or Bacteriostatic (MBC > 4 x MIC) MIC->Interpret Incubate Incubate Agar Plates (18-24 hours) Subculture->Incubate MBC Determine MBC (Lowest concentration that kills ≥99.9% of bacteria) Incubate->MBC MBC->Interpret

Caption: Logical flow from MIC determination to MBC and interpretation of results.

Part 4: Data Presentation and Interpretation

Clear and concise presentation of data is paramount for comparative analysis. The results from MIC and MBC assays should be summarized in a tabular format.

Table 1: Hypothetical Antibacterial Activity of Pyrazolo-Quinoline Derivatives

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
PQ-Derivative 1 Staphylococcus aureus ATCC 2921348Bactericidal (2)
PQ-Derivative 1 Escherichia coli ATCC 25922864Bacteriostatic (8)
PQ-Derivative 2 Staphylococcus aureus ATCC 2921316>128Bacteriostatic
PQ-Derivative 2 Escherichia coli ATCC 2592232>128Bacteriostatic
Ciprofloxacin Staphylococcus aureus ATCC 292130.250.5Bactericidal (2)
Ciprofloxacin Escherichia coli ATCC 259220.060.12Bactericidal (2)

Interpreting the Data: The MBC/MIC ratio is a key indicator. A ratio of ≤4 suggests bactericidal activity, while a ratio >4 indicates bacteriostatic activity.[16][21] This distinction is crucial for drug development, as bactericidal agents are often preferred for treating serious infections, particularly in immunocompromised patients.

Conclusion

This guide provides a robust framework for the systematic evaluation of the antibacterial properties of novel pyrazolo-quinoline derivatives. By employing standardized and validated protocols such as agar diffusion for initial screening, followed by broth microdilution for quantitative MIC and subsequent MBC determination, researchers can generate high-quality, reliable data. This systematic approach is fundamental to identifying promising lead compounds and advancing the fight against antimicrobial resistance.

References

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Creative BioMart Microbe. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved from [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved from [Link]

  • Das, K., Tiwari, R. K. S., & Shrivastava, D. K. (2010). Techniques for evaluation of medicinal plant products as antimicrobial agent. Journal of Medicinal Plants Research, 4(2), 104-111. (Note: While the original link was to a different journal, the content is widely available and this reference reflects the general principles discussed).
  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Bio-protocol. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab, University of British Columbia. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC). (n.d.). Antimicrobial Testing Laboratory. Retrieved from [Link]

  • Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

  • Pasupuleti, V. R., Sammugam, L., Ramesh, N., & Gan, S. H. (2017). Honey, Propolis, and Royal Jelly: A Comprehensive Review of Their Biological Actions and Health Benefits. Oxidative Medicine and Cellular Longevity, 2017, 1259510.
  • Al-Shabib, N. A., Husain, F. M., Ahmad, I., & Khan, R. A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(6), 103642. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some Novel Pyrazole Derived Quinolines. (2015). International Journal of ChemTech Research, 7(1), 104-110. Retrieved from [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Retrieved from [Link]

  • Yáñez, A. J., Valenzuela, K., Matzner, C., Olavarría, V., Figueroa, J., Avendaño-Herrera, R., & Carcamo, J. G. (2014). Broth microdilution protocol for minimum inhibitory concentration (MIC) determinations of the intracellular salmonid pathogen Piscirickettsia salmonis to florfenicol and oxytetracycline. Journal of Fish Diseases, 37(5), 505–509. Retrieved from [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Khan, D. D., & Singh, D. V. (2019). 2.8.2. Determination of MIC Using Broth Microdilution Method. Bio-protocol, 9(21), e3402. Retrieved from [Link]

  • CLSI M100: Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). European Commission. Retrieved from [Link]

  • Wójcik, R., Szych, J., & Tyski, S. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Molecules, 26(15), 4479. Retrieved from [Link]

  • Simner, P. J., & Patel, R. (2021). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Journal of Clinical Microbiology, 59(12), e00302-21. Retrieved from [Link]

  • Matijašić, M., & Kikelj, D. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1175066. Retrieved from [Link]

  • Amer, A. M., El-Sayed, N. N. E., El-Gaby, M. S. A., & El-Gendy, M. A. (2019). Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties. Journal of the Chinese Chemical Society, 66(8), 859-867. Retrieved from [Link]

  • Al-Shabib, N. A., Husain, F. M., Ahmad, I., & Khan, R. A. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Saudi Journal of Biological Sciences, 30(6), 103642. Retrieved from [Link]

  • Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(4), 287-306. Retrieved from [Link]

  • Reyes-Díaz, S. S., Garzón-Zúñiga, M. A., & Buitrón-García, M. A. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Antibiotics, 12(2), 246. Retrieved from [Link]

  • Synthesis and antimicrobial activity of quinoline-based 2-pyrazolines. (2008). Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 518-525. Retrieved from [Link]

  • Ghorab, M. M., Ragab, F. A., Alqasoumi, S. I., Alafeefy, A. M., & Aboulmagd, S. A. (2013). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 50(S1), E233-E244. Retrieved from [Link]

Sources

Application Note: Advanced Drug Delivery Systems for Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Quinoline derivatives (e.g., chloroquine, camptothecin, fluoroquinolones) represent a privileged scaffold in medicinal chemistry due to their potent antimalarial, anticancer, and antimicrobial activities.[1] However, their clinical translation is frequently stalled by Type II biopharmaceutical challenges : low aqueous solubility (high LogP), poor bioavailability, and rapid systemic clearance.

This guide provides two validated, self-correcting protocols for encapsulating quinoline compounds into Liposomes and PLGA Nanoparticles . These systems are selected to address specific physicochemical limitations:

  • Liposomes: Ideal for amphiphilic quinolines; enables passive targeting via the EPR effect.

  • PLGA Nanoparticles: Best for highly hydrophobic derivatives requiring sustained release and protection from hydrolysis.

Pre-Formulation Assessment

Before initiating encapsulation, characterize your specific quinoline derivative to select the optimal carrier.

ParameterThresholdRecommended SystemRationale
LogP 1.0 – 3.0Liposomes (Bilayer)Compound partitions well into the lipid bilayer without destabilizing it.
LogP > 3.0PLGA NanoparticlesHigh hydrophobicity drives efficient precipitation into the polymer core.
pKa Basic (> 8.0)pH-Gradient LiposomesWeak bases can be actively loaded using ammonium sulfate gradients (remote loading).
Mw < 500 DaBothSmall molecules fit well in both matrices; larger conjugates may require PLGA.

Protocol A: Liposomal Encapsulation (Thin-Film Hydration)

Method: Thin-Film Hydration followed by Extrusion. Target: Amphiphilic or moderately lipophilic quinolines.

Materials[2][3][4][5][6][7][8]
  • Lipids: HSPC (Hydrogenated Soy Phosphatidylcholine) or DPPC; Cholesterol (molar ratio 7:3 for stability).

  • Lipid-PEG: DSPE-PEG2000 (5 mol%) to prevent RES clearance (Stealth® effect).

  • Solvent: Chloroform/Methanol (2:1 v/v).

  • Hydration Media: PBS (pH 7.4) or Ammonium Sulfate (250 mM) for remote loading.

Workflow Diagram

LiposomeProtocol Start Dissolve Lipids + Drug (Chloroform:MeOH 2:1) Evap Rotary Evaporation (45°C, Vacuum) Start->Evap Homogeneous Solution Film Dry Lipid Film (Check Uniformity) Evap->Film Solvent Removal Hydrate Hydration (Add Buffer > Tm) Film->Hydrate Agitation Size Downsizing (Extrusion/Sonication) Hydrate->Size MLV Formation Purify Purification (Dialysis/Column) Size->Purify LUV Formation

Figure 1: Critical path for Thin-Film Hydration. Ensure temperature remains above the lipid phase transition (Tm) during hydration.

Step-by-Step Procedure
  • Preparation of Organic Phase:

    • Dissolve lipid mixture (total 20 mg) and Quinoline drug (2 mg) in 2 mL Chloroform:Methanol (2:1) in a round-bottom flask.

    • Checkpoint: Solution must be optically clear. If cloudy, add more methanol dropwise.

  • Film Formation:

    • Attach to rotary evaporator.[2] Set water bath to 45°C (above Tm of DPPC/HSPC).

    • Rotate at 150 rpm under vacuum (approx. 200 mbar) for 30 mins.

    • Self-Validation: The film must be thin, uniform, and transparent/translucent on the flask wall. If the film is "clumpy" or white, residual moisture or too rapid evaporation occurred. Re-dissolve and repeat.

  • Desiccation:

    • Place flask in a vacuum desiccator overnight to remove trace solvent (critical for toxicity profiles).

  • Hydration:

    • Add 2 mL of pre-warmed PBS (55°C).

    • Rotate at atmospheric pressure (no vacuum) for 1 hour at 60°C.

    • Result: Formation of Multilamellar Vesicles (MLVs).[3] Suspension should look milky.

  • Downsizing (Extrusion):

    • Pass the suspension 11 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder heated to 60°C.

    • Result: Large Unilamellar Vesicles (LUVs) ~120 nm. Suspension becomes translucent/opalescent.

  • Purification:

    • Dialyze against PBS (MWCO 12-14 kDa) for 24 hours to remove unencapsulated drug.

Protocol B: PLGA Nanoparticle Formulation

Method: Nanoprecipitation (Solvent Displacement).[4] Target: Highly hydrophobic quinolines (LogP > 3).

Materials[2][3][4][5][6][7][8]
  • Polymer: PLGA 50:50 (Resomer® RG 502 H), MW 7,000–17,000.

  • Solvent: Acetone (water-miscible organic solvent).

  • Surfactant: PVA (Polyvinyl alcohol), Mw 30,000–70,000 (1% w/v in water).

Workflow Diagram

PLGAProtocol OrgPhase Organic Phase (PLGA + Drug in Acetone) Inject Injection (Dropwise addition under stirring) OrgPhase->Inject AqPhase Aqueous Phase (1% PVA Solution) AqPhase->Inject Evap Solvent Evaporation (Stir 4h @ RT) Inject->Evap Marangoni Effect Wash Centrifugation & Wash (12,000g x 20 min) Evap->Wash NP Hardening

Figure 2: Nanoprecipitation workflow. The rapid diffusion of acetone into water causes immediate polymer precipitation, trapping the drug.

Step-by-Step Procedure
  • Organic Phase Preparation:

    • Dissolve 50 mg PLGA and 5 mg Quinoline drug in 5 mL Acetone.

    • Checkpoint: Ensure complete dissolution.[4] Sonicate for 30s if necessary.

  • Aqueous Phase Setup:

    • Prepare 20 mL of 1% PVA solution. Filter through 0.22 µm filter to remove dust/aggregates.

    • Place on a magnetic stirrer at 600 rpm.

  • Nanoprecipitation:

    • Using a syringe with a 27G needle, inject the Organic Phase dropwise into the Aqueous Phase.

    • Mechanism:[2][5][6][7] The "Ouzo effect" occurs instantly; the solution will turn opalescent bluish-white (Tyndall effect).

  • Solvent Evaporation:

    • Continue stirring in a fume hood for 4 hours to allow acetone to evaporate completely.

    • Self-Validation: Smell the solution. If acetone odor persists, continue stirring. Residual solvent causes particle aggregation.

  • Collection & Washing:

    • Centrifuge at 12,000 x g for 20 minutes.

    • Discard supernatant (contains free drug/PVA).

    • Resuspend pellet in ultrapure water and centrifuge again (repeat 2x) to remove excess surfactant.

  • Lyophilization:

    • Resuspend final pellet in 5% Trehalose (cryoprotectant) and freeze-dry for long-term storage.

Characterization & Validation Standards

To ensure scientific integrity, every batch must pass the following quality control (QC) metrics.

AttributeMethodAcceptance CriteriaTroubleshooting
Particle Size Dynamic Light Scattering (DLS)100 – 200 nmIf >200 nm, increase sonication energy or PVA concentration.
Polydispersity (PDI) DLS< 0.200High PDI indicates aggregation. Filter solvents; optimize stirring speed.
Zeta Potential Electrophoretic Light Scattering< -20 mV (PLGA)Low magnitude (< -10 mV) predicts instability.
Entrapment Efficiency (EE) UV-Vis / HPLC (Indirect method)> 60%If low, increase polymer:drug ratio or switch to pH-gradient loading.
Drug Loading (DL) HPLC (Direct lysis)2% – 10%If low, check drug solubility in the initial organic solvent.
Calculation of Entrapment Efficiency (EE)


Note: For lipophilic quinolines, the "Free Drug" is often quantified in the supernatant after centrifugation (PLGA) or in the dialysate (Liposomes).

References

  • Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. ResearchGate.

  • Preparation of Drug Liposomes by Thin-Film Hydration. Springer Protocols.

  • NanoFabTx™ PLGA-Nano Protocol. Sigma-Aldrich Application Note.

  • Quinoline Synthesis and Biological Interest. RSC Advances.

  • Preparation and characterization of chitosan-quinoline nanoparticles. PubMed.[8]

Sources

handling and storage guidelines for 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Protocol Guidelines for 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline

Executive Summary

5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is a specialized heteroaromatic intermediate utilized primarily in the discovery of kinase inhibitors (e.g., TGF-β, p38 MAPK) and antimalarial agents. Its structure features a lipophilic quinoline core substituted with a polar pyrazole moiety at the C-3 position and a reactive bromine handle at the C-5 position.

This guide defines the critical parameters for maintaining the compound's integrity during storage, solubilization, and experimental application. Failure to adhere to these protocols may result in oxidative degradation, precipitation in assay media, or failed cross-coupling reactions.

Compound Profile & Physicochemical Properties

PropertyValue / Description
Chemical Name 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline
Molecular Formula C₁₃H₁₀BrN₃
Molecular Weight 288.15 g/mol
Appearance Off-white to pale yellow solid (Yellowing indicates oxidation)
Calculated LogP ~3.2 (Lipophilic)
Solubility (Water) Negligible (< 10 µM)
Solubility (DMSO) Excellent (> 50 mM)
pKa (Quinoline N) ~4.9 (Weakly basic)
Key Reactivity C-5 Bromine (Suzuki/Buchwald coupling); Quinoline Nitrogen (Protonation)

Safety & Hazard Assessment (GHS Standards)

Note: As a research compound, comprehensive toxicological data may not be established. Treat as a potential bioactive agent.

Hazard ClassH-CodeStatementPPE Requirement
Acute Toxicity H302Harmful if swallowed.Nitrile gloves, Lab coat
Skin Irritation H315Causes skin irritation.Long sleeves, Gloves
Eye Irritation H319Causes serious eye irritation.[1]Safety Goggles (ANSI Z87.1)
STOT-SE H335May cause respiratory irritation.[1]Fume Hood (Required for powders)

Storage & Stability Protocols

The quinoline ring is susceptible to photo-oxidation, leading to N-oxide formation or polymerization, which manifests as a darkening of the solid.

A. Solid State Storage
  • Temperature: -20°C (Long-term) or 4°C (Short-term < 1 month).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[2]

  • Container: Amber glass vials with PTFE-lined caps to prevent light exposure and moisture ingress.

  • Desiccation: Store in a secondary container with active desiccant (e.g., Drierite).

B. Solution State (DMSO Stocks)
  • Stability: Stable at -20°C for up to 3 months.

  • Freeze-Thaw: Limit to < 5 cycles. Repeated cycling promotes precipitation and hydrolysis.

  • Aliquot: Dispense into single-use aliquots (e.g., 20 µL or 50 µL) immediately after preparation.

Solubilization Protocol: Preparation of 10 mM Stock

Objective: Create a precipitate-free 10 mM stock solution in DMSO for biological assays.

Materials:

  • Compound (Solid)[3]

  • Anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%)

  • Vortex mixer

  • Sonicator bath

Step-by-Step Procedure:

  • Equilibration: Allow the vial of solid compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh approximately 2.88 mg of compound.

    • Calculation:

      
      
      
    • Example: For 1 mL of 10 mM stock, weigh 2.88 mg.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Critical: Do not use pipette tips that are not resistant to DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Inspect visually.[4] If solid remains, sonicate at room temperature for 2-5 minutes.

  • Quality Control: The solution should be clear and pale yellow. If cloudy, centrifuge at 10,000 x g for 1 minute to check for undissolved particulate.

Experimental Workflow & Reactivity Logic

The following diagram illustrates the logical flow from handling to experimental application, highlighting the compound's dual utility as a biological probe and a synthetic intermediate.

G Receipt Receipt of Solid (Check Appearance) Storage Storage (-20°C, Dark, Desiccated) Receipt->Storage Immediate Solubilization Solubilization (DMSO, 10mM Stock) Storage->Solubilization Equilibrate to RT QC QC Check (Clear Solution?) Solubilization->QC QC->Solubilization Fail (Sonicate) BioAssay Biological Assay (Kinase Screening) QC->BioAssay Pass Synthesis Chemical Synthesis (Suzuki Coupling at C-5) QC->Synthesis Pass

Figure 1: Operational workflow for handling 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline.

Application Notes: Chemical & Biological

A. Use in Cross-Coupling (Synthetic Chemistry)

The C-5 bromine atom is electronically activated by the quinoline nitrogen, making it a suitable electrophile for Palladium-catalyzed cross-coupling reactions.

  • Reaction Type: Suzuki-Miyaura Coupling.

  • Catalyst Recommendation: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent System: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Note: The pyrazole nitrogen is methylated, preventing catalyst poisoning often seen with free NH-pyrazoles.

B. Use in Kinase Assays (Biological)

The 3-(pyrazol-4-yl)quinoline motif is a known "hinge-binder" mimic in kinase ATP pockets.

  • Dilution: Dilute the 10 mM DMSO stock at least 100-fold into assay buffer (final DMSO < 1%) to prevent enzyme denaturation.

  • Control: Always run a "DMSO-only" control to normalize baseline activity.

Waste Disposal

  • Solid Waste: Dispose of contaminated gloves and weighing boats in "Hazardous Solid Waste" bins.

  • Liquid Waste: DMSO solutions must be disposed of in "Halogenated Organic Solvent" waste streams due to the bromine content.

  • Environmental: Do not release into drains; quinolines are toxic to aquatic life.

References

  • Structure-Activity Relationships of Quinoline Kinase Inhibitors

    • Source: National Center for Biotechnology Inform
    • Context: General properties of pyrazolyl-quinoline scaffolds in drug discovery.
    • Link:

  • Synthesis of 3-Arylquinolines via Suzuki Coupling

    • Source: ChemicalBook - Reaction protocols for Bromoquinolines.
    • Context: Methodologies for functionalizing the C-5 position.
    • Link:

  • Handling of Halogen

    • Source: Fisher Scientific Safety D
    • Context: Standard safety protocols for bromo-substituted heteroarom
    • Link:

  • Pyrazolo[3,4-b]quinoline Scaffolds in Medicinal Chemistry

    • Source: MDPI Molecules Journal (Review).
    • Context: Biological relevance of the quinoline-pyrazole structural motif.[5][6][7][8]

    • Link:

Sources

Troubleshooting & Optimization

troubleshooting common issues in pyrazolo-quinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazolo-Quinoline Synthesis

  • Case ID: PZQ-SYN-001

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

  • Status: Active

  • Topic: Troubleshooting Common Failure Modes in Pyrazolo[4,3-c]quinoline and Pyrazolo[3,4-b]quinoline Scaffolds

Executive Summary

This guide addresses the three most critical bottlenecks in pyrazolo-quinoline synthesis: Regiochemical ambiguity during condensation, catalytic failure in multicomponent reactions (MCR), and solubility-driven purification losses ("brick dust" formation). The protocols below are derived from validated internal workflows and cross-referenced with high-integrity literature.

Module 1: The Vilsmeier-Haack Route (Pyrazolo[4,3-c]quinolines)

Context: This route typically involves the cyclization of hydrazones derived from 4-chloroquinoline-3-carbaldehydes or 4-quinolones.

Issue 1.1: Low Yields & Incomplete Cyclization

User Report: "I am attempting the cyclization of the hydrazone intermediate using


/DMF, but TLC shows a complex mixture and the yield is <30%."

Root Cause Analysis: The Vilsmeier-Haack reaction is strictly moisture-intolerant. The active species, the chloroiminium ion (Vilsmeier reagent), hydrolyzes rapidly. Furthermore, direct cyclization often competes with formylation at electron-rich positions if the temperature ramp is uncontrolled.

Troubleshooting Protocol:

  • Reagent Quality Check: Distill

    
     immediately before use. If the liquid is slightly yellow, it contains hydrolyzed phosphoric acid species that kill the reaction.
    
  • The "Stepwise Thermal Ramp" (Critical Process Parameter):

    • Do not reflux immediately.

    • Step A: Stir hydrazone +

      
       at 0°C for 30 mins  (formation of the chloro-intermediate).
      
    • Step B: Warm to RT for 1 hour .

    • Step C: Heat to 80–90°C only to drive the final ring closure.

  • Quenching: Pour the reaction mixture onto crushed ice/sodium acetate. Never use water directly, as the exotherm will decompose the product.

Issue 1.2: Chlorination Failure at C-4

User Report: "The starting 4-quinolone is not converting to the 4-chloro intermediate efficiently."

Solution: Switch from neat


 to a 

/PCl

mixture (3:1 ratio)
. The PCl

acts as a stronger chlorinating agent for recalcitrant lactams, while

serves as the solvent.

Module 2: Multicomponent Reactions (Pyrazolo[3,4-b]quinolines)

Context: One-pot synthesis using aldehydes, 5-aminopyrazoles, and dimedone/dicarbonyls.

Issue 2.1: The "L-Proline Trap" (Reproducibility Warning)

User Report: "I followed a literature protocol using L-proline as a catalyst for a 3-component reaction, but NMR shows I made a bis-pyrazole, not the fused quinoline."

Expert Insight: Recent validation studies have flagged specific L-proline catalyzed protocols as non-reproducible for this scaffold. In many cases, the reaction diverges to form 4,4'-(arylmethylene)bis(1-phenyl-3-methyl-1H-pyrazol-5-ols) instead of the desired pyrazolo-quinoline [1].

Corrective Action: Abandon the L-proline method for this specific scaffold. Switch to Brønsted Acid Catalysis :

  • Catalyst:

    
    -Toluenesulfonic acid (PTSA, 10 mol%).
    
  • Solvent: Ethanol or Acetonitrile (Reflux).

  • Mechanism: The acid ensures the formation of the Knoevenagel intermediate (chalcone) which is essential for the subsequent Michael addition of the aminopyrazole.

Issue 2.2: Aromatization Failure (Dihydro- intermediates)

User Report: "Mass spec indicates my product mass is M+2. I have the dihydro-pyrazoloquinoline, not the fully aromatic system."

Solution: MCRs often stall at the 4,9-dihydro stage.

  • Aerobic Oxidation: Continue refluxing in an open vessel (air exposure) for an additional 2–4 hours.

  • Chemical Oxidant: If air is insufficient, add DDQ (1.1 equiv) or CAN (Ceric Ammonium Nitrate) to drive the aromatization.

Module 3: Regioselectivity in Condensation Reactions

Context: Reacting 3(5)-aminopyrazoles with unsymmetrical 1,3-dicarbonyls.

Issue 3.1: Formation of Linear vs. Angular Isomers

User Report: "I cannot control whether the cyclization happens at N1 or N2, leading to a mix of [1,5-a] and [3,4-b] isomers."

Mechanistic Logic: The regioselectivity is dictated by the nucleophilicity of the pyrazole nitrogens versus the electrophilicity of the carbonyl carbons.

  • N2 (Ring Nitrogen) is generally more nucleophilic.

  • Exocyclic Amine attacks the most reactive carbonyl first.

Decision Matrix:

Regioselectivity Start Reactants: 5-Aminopyrazole + Unsymmetrical 1,3-Diketone (R1-CO-CH2-CO-R2) CheckR Is R1/R2 Sterically Bulky (e.g., t-Butyl, CF3)? Start->CheckR Yes Steric Control Dominates CheckR->Yes Yes No Electronic Control Dominates CheckR->No No ResultA Formation of Angular Isomer (Pyrazolo[1,5-a]pyrimidine type) Yes->ResultA N2 attacks less hindered Carbon ResultB Formation of Linear Isomer (Pyrazolo[3,4-b]pyridine type) No->ResultB Solvent/Acid dependent Optimization Optimization: Use Glacial Acetic Acid to protonate exocyclic amine, forcing Ring N attack first. No->Optimization

Figure 1: Decision tree for predicting and controlling regioselectivity in aminopyrazole condensations.

Module 4: Purification & Solubility (The "Brick Dust" Problem)

Context: Pyrazolo-quinolines are planar, rigid heteroaromatics with high lattice energy, making them insoluble in most organic solvents.

Issue 4.1: Product Crashes Out but Contains Impurities

User Report: "My product precipitates as a solid during workup, but NMR shows it's only 85% pure. Recrystallization from Ethanol failed."

Protocol: The "High-Boiling Dipolar" Wash Ethanol is often too weak to break the


 stacking.
  • Dissolution: Dissolve the crude solid in minimal hot DMF or DMSO (100°C).

  • Precipitation: Add hot water dropwise until persistent turbidity is observed.

  • Cooling: Allow to cool very slowly to RT.

  • Wash: Filter and wash the cake with cold Methanol (removes DMF traces) followed by Diethyl Ether (removes Methanol).

Issue 4.2: Column Chromatography Clogging

User Report: "The compound precipitated on the silica column, blocking the flow."

Solution: Solid Loading & Eluent Modification

  • Solid Load: Do not load as a liquid solution. Dissolve in DCM/TFA, add silica, evaporate to dryness, and load the dry powder.

  • Eluent: Standard Hexane/EtOAc will fail. Use DCM : Methanol (95:5) .

  • Additive: Add 1% Triethylamine to the eluent if the product is acid-sensitive, OR 1% Acetic Acid to prevent streaking if the product is basic.

Summary of Quantitative Optimizations

ParameterStandard Condition (Fail)Optimized Condition (Pass)Rationale
Solvent (MCR) Water/Ethanol (RT)Ethanol/Glycerol (Reflux) High temp required to overcome activation energy for cyclization.
Catalyst (MCR) L-ProlinePTSA or Ionic Liquids Proline often yields bis-pyrazole side products [1].
Oxidant Air (Passive)DDQ or

Ensures complete aromatization from dihydro-intermediate [2].
Purification Silica Gel (Hex/EtOAc)Recryst.[1] (DMF/H2O) Overcomes solubility limits of planar aromatic systems.

References

  • Jasiński, M. et al. (2023). "Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?" Molecules, 28(22), 7568. Link

  • Kim, J. et al. (2022). "Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives." International Journal of Molecular Sciences, 23(7), 3534. Link

  • Meth-Cohn, O. (1993).[2] "The Synthesis of Pyridines, Quinolines and Other Related Systems by the Vilsmeier and the Reverse Vilsmeier Method." Heterocycles, 35(1), 539-557.[2] Link

  • Quiroga, J. et al. (2012).[3] "Review Article on Vilsmeier-Haack Reaction." International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.[3] Link

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale behind them, enabling you to make informed decisions in your experimental design.

Introduction: Understanding the Challenge

5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline possesses a complex heterocyclic structure, which often contributes to poor aqueous solubility. This can be a significant hurdle in various experimental settings, from in vitro biological assays to preclinical formulation development.[1][2] This guide provides a systematic approach to troubleshooting and overcoming these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline difficult to dissolve in aqueous buffers?

A1: The quinoline and pyrazole rings in the compound's structure are largely hydrophobic. While the nitrogen atoms can participate in hydrogen bonding, the overall large, rigid aromatic system leads to a high crystal lattice energy and low affinity for water, resulting in poor aqueous solubility.[3][4]

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its kinetic solubility in the final aqueous solution.[5] Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but its ability to keep the compound in solution diminishes significantly upon dilution in an aqueous buffer.[5]

Q3: What is the first and simplest step I should take to improve the solubility of my compound?

A3: For a quinoline-containing compound, the most straightforward initial step is to attempt pH modification.[5][6] The quinoline moiety contains a basic nitrogen atom that can be protonated in acidic conditions, forming a more soluble salt.[6][7]

Troubleshooting Guides & Experimental Protocols

This section provides a tiered approach to addressing solubility issues, starting with the simplest and most common techniques.

Tier 1: The First Line of Attack - pH Adjustment

The "Why": The nitrogen atom on the quinoline ring is weakly basic.[6] By lowering the pH of your aqueous buffer, you can protonate this nitrogen, creating a positively charged species. This ionized form of the molecule is generally much more soluble in polar solvents like water.[6][7]

Experimental Protocol: Determining pH-Dependent Solubility

  • Prepare a Series of Buffers: Prepare a range of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4). Common buffers include citrate for acidic pH and phosphate for neutral pH.

  • Create a Slurry: Add an excess amount of your compound to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibrate: Agitate the slurries at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.[8]

  • Separate Solid from Supernatant: Centrifuge the vials to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Quantify Concentration: Determine the concentration of the dissolved compound in each supernatant using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.[9][10]

Data Interpretation:

Buffer SystempHHypothetical Solubility (µg/mL)
Citrate4.0150
Citrate5.075
Phosphate6.020
Phosphate7.05
Phosphate7.4< 1

This table illustrates that for a basic compound, solubility is expected to increase at lower pH values. The actual results for your compound will need to be determined experimentally.

Workflow for pH Adjustment:

start Start: Insoluble Compound check_pka Is the compound basic? (Quinoline N suggests yes) start->check_pka lower_ph Lower buffer pH (e.g., to pH 4-5) check_pka->lower_ph check_solubility Is solubility sufficient? lower_ph->check_solubility yes Yes check_solubility->yes no No check_solubility->no proceed Proceed to Tier 2 no->proceed

Caption: Decision workflow for pH adjustment.

Tier 2: Co-solvents and Excipients

If pH adjustment alone is insufficient or incompatible with your experimental system, the next step is to introduce co-solvents or other solubilizing agents.[1][11]

The "Why": Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[11][12] They work by reducing the polarity of the solvent system, making it more favorable for the nonpolar regions of your compound.[13][14]

Common Co-solvents for Preclinical Formulations:

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, but its final concentration in assays should be kept low (typically <0.5%) to avoid off-target effects.[5]

  • Ethanol: A commonly used co-solvent.[2]

  • Polyethylene Glycols (PEGs): Particularly PEG 300 and PEG 400 are frequently used in formulation development.[2]

  • Propylene Glycol (PG): Another common choice for increasing solubility.[2]

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solution: Dissolve a high concentration of your compound in 100% of the co-solvent you wish to test (e.g., 10 mg/mL in DMSO).

  • Prepare Co-solvent/Buffer Mixtures: Create a series of solutions with varying percentages of the co-solvent in your primary aqueous buffer (e.g., 1%, 5%, 10%, 20% co-solvent).

  • Titration: Add a small, fixed volume of your stock solution to each of the co-solvent/buffer mixtures.

  • Observation: Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours).

  • Quantification (Optional): For a more rigorous assessment, determine the kinetic solubility in each mixture as described in the pH adjustment protocol.

Data Interpretation:

Co-solvent% in BufferHypothetical Kinetic Solubility (µM)
DMSO1%15
DMSO5%80
PEG 4005%50
PEG 40010%120
Ethanol5%35
Ethanol10%90

This table provides an example of how different co-solvents at various concentrations can impact the solubility of a compound.

The "Why":

  • Surfactants: These molecules form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate your poorly soluble compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[1][15] Common examples include Tween® 80 and Solutol® HS-15.[1]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.[6][16]

Experimental Workflow for Formulation Development:

start Start: pH adjustment insufficient cosolvent Screen Co-solvents (DMSO, PEG, Ethanol) start->cosolvent surfactant Screen Surfactants (Tween 80, Solutol) start->surfactant cyclodextrin Screen Cyclodextrins (HP-β-CD) start->cyclodextrin evaluate Evaluate solubility and stability of formulations cosolvent->evaluate surfactant->evaluate cyclodextrin->evaluate select Select optimal formulation evaluate->select

Caption: A parallel screening approach for formulation development.

Tier 3: Advanced Strategies

For particularly challenging compounds, more advanced formulation strategies may be necessary, especially in the context of drug development.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[1] Techniques include micronization and nanosuspension formation.[1][2]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can significantly enhance its solubility and dissolution rate.[15][17]

  • Lipid-Based Formulations: For oral delivery, formulating the compound in a lipid-based system can improve its absorption.[2][18] These can range from simple oily solutions to self-emulsifying drug delivery systems (SEDDS).[16][19]

Final Recommendations

For researchers working with 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline, a systematic approach to solubility enhancement is key.

  • Characterize Your Compound: If possible, determine the pKa of your compound to guide pH adjustment strategies.

  • Start Simple: Always begin with pH adjustment, as it is often the most effective and least disruptive method for quinoline-containing molecules.

  • Systematic Screening: If co-solvents or excipients are needed, screen them systematically to find the optimal formulation with the lowest concentration of additives.

  • Consider Your Application: The choice of solubilization method will depend on your specific experiment. For in vitro assays, minimizing the concentration of additives is crucial to avoid interference. For in vivo studies, the tolerability and safety of the excipients are paramount.[1]

By following this structured troubleshooting guide, you will be well-equipped to overcome the solubility challenges of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline and advance your research.

References

  • Wikipedia. Cosolvent. Available from: [Link]

  • Gunda, G. et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(6), 1873-1897. Available from: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Available from: [Link]

  • Patel, J. et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 10(5), 234-242. Available from: [Link]

  • Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review. Available from: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Available from: [Link]

  • Kumar, S. et al. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. Available from: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing, 12(4), 38-43. Available from: [Link]

  • BioDuro. (2025). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Available from: [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Available from: [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). Available from: [Link]

  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.). Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • Singh, A. et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1435-1443. Available from: [Link]

  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples. Available from: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available from: [Link]

  • Carvajal, M. T. et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Carvajal, M. T. et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]

Sources

Technical Support Center: Optimizing 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline (5-BMPQ) in Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely utilizing 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline (hereafter referred to as 5-BMPQ ) as a chemical probe to interrogate kinases such as CLK (Cdc2-like kinase) , DYRK , or FLT3 . This scaffold belongs to a "privileged" class of Type I ATP-competitive inhibitors.[1]

However, this chemical class is notorious for three distinct types of experimental artifacts:

  • Colloidal Aggregation: Planar aromatic stacks forming "super-aggregates" that non-specifically sequester proteins.[1]

  • Spectral Interference: The quinoline core can exhibit Aggregation-Induced Emission (AIE), interfering with fluorescent readouts.[1]

  • Kinase Polypharmacology: Structural homology leads to inadvertent inhibition of DYRK1A and ROCK, confounding phenotypic data.[1]

This guide provides a self-validating framework to distinguish true biological activity from these off-target effects.[1]

Module 1: Physicochemical Artifacts (The "Invisible" Off-Target)

The Issue: Planar quinoline derivatives often suffer from poor aqueous solubility.[1] Rather than precipitating visibly, they form colloidal aggregates in the 1–10 µM range.[1] These aggregates sequester enzymes non-specifically, leading to false-positive IC50 values (often flatlining at ~1-5 µM regardless of the target).

Diagnostic Workflow:

SymptomProbable CauseValidation Experiment
Steep Hill Slope (> 2.[1]0) in IC50 curvesColloidal AggregationDetergent Sensitivity Test (Add 0.01% Triton X-100)
Activity disappears with centrifugationPrecipitationSpin-Down Assay (10,000 x g for 10 min)
"Sticky" SAR (Flat structure-activity)Non-specific bindingThiol Reactivity Counter-screen (ALARM NMR)
Protocol: The Detergent Sensitivity Test

Standard kinase assays often lack sufficient surfactant to prevent quinoline aggregation.

  • Prepare two assay buffers:

    • Buffer A: Standard Kinase Buffer.[1]

    • Buffer B: Standard Kinase Buffer + 0.01% (v/v) Triton X-100 (or 0.005% Tween-20).

  • Run the Dose-Response:

    • Perform the cellular or biochemical assay with 5-BMPQ in both buffers side-by-side.

  • Analysis:

    • True Inhibition: IC50 remains consistent between Buffer A and B.

    • False Positive (Aggregation): IC50 shifts dramatically (e.g., >10-fold loss of potency) in Buffer B. The detergent breaks up the colloids, revealing the lack of specific binding.

Module 2: Spectral Interference & Assay Compatibility

The Issue: Quinoline-based compounds can be fluorogenic, particularly when they aggregate or bind to DNA/proteins (Aggregation-Induced Emission). This overlaps with common assay readouts like DAPI (content imaging) or Coumarin (substrate cleavage).[1]

FAQ: Why is my background fluorescence so high?

  • A: 5-BMPQ may be fluorescing in the blue/cyan channel (400-480 nm).

  • Solution: Perform a Cell-Free Spectral Scan .[1]

    • Dilute 5-BMPQ to 10 µM in your assay media (no cells).[1]

    • Scan emission from 350 nm to 600 nm.[1]

    • If peaks overlap with your assay fluorophore (e.g., Resazurin), switch to a luminescent readout (e.g., CellTiter-Glo) which is spectrally distinct.

Module 3: Biological Selectivity (CLK vs. DYRK)

The Issue: If you are studying splicing (CLK inhibition), the major off-target is DYRK1A (Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A). These kinases share high structural homology in the ATP-binding pocket.[1] Inhibition of DYRK1A causes cell cycle exit (G0/G1 arrest) which can be mistaken for splicing-induced toxicity.

Visualizing the Validation Logic:

ValidationWorkflow Compound 5-BMPQ Treatment Phenotype Observed Phenotype (e.g., Cell Death/Arrest) Compound->Phenotype Check1 Step 1: Detergent Control (Exclude Aggregation) Phenotype->Check1 TrueHit True Binder Check1->TrueHit IC50 Stable FalseHit Artifact (Discard) Check1->FalseHit IC50 Shifts >10x Check2 Step 2: Western Blot Biomarkers TrueHit->Check2 Target_CLK Target: CLK Marker: p-SRSF (Splicing) Check2->Target_CLK p-SRSF Decrease p-Tau Stable OffTarget_DYRK Off-Target: DYRK1A Marker: p-Thr212-Tau or NFATc Nuclear Translocation Check2->OffTarget_DYRK p-Tau Decrease NFAT Shift

Figure 1: Decision tree for validating 5-BMPQ specificity. Note the critical divergence between CLK (splicing) and DYRK (Tau phosphorylation) pathways.

Protocol: The "Twin Kinase" Western Blot

To prove your effect is on-target (CLK) and not off-target (DYRK), you must blot for specific downstream substrates.

  • Treat cells with 5-BMPQ (Dose range: 0.1 µM – 10 µM) for 6 hours.[1]

  • Lyse and perform Western Blot.

  • Probe for:

    • Positive Control (CLK Activity): Phospho-SRSF6 (SRp55) or Phospho-SRSF4. Loss of signal indicates CLK inhibition.

    • Negative Control (DYRK1A Activity): Phospho-Tau (Thr212) or Phospho-NFATc. Loss of signal indicates off-target DYRK inhibition.

  • Interpretation:

    • Ideal Probe: Potent reduction in p-SRSF with minimal change in p-Tau at the active concentration.[1]

Module 4: Toxicity vs. Specificity (Rescue Experiments)

The Issue: Quinoline-induced cytotoxicity can mask specific effects.[1] If 5-BMPQ kills cells via general DNA intercalation (another risk of planar molecules) rather than kinase inhibition, your data is invalid.

The Rescue Experiment (CRISPR/Overexpression):

  • Concept: If 5-BMPQ is specific to Target X (e.g., CLK1), overexpressing a Gatekeeper Mutant of CLK1 (resistant to the drug) should rescue cell viability.

  • Method:

    • Transfect cells with a plasmid expressing the drug-resistant mutant (often a bulky residue mutation in the ATP pocket, e.g., T338M for Src-family, specific residues vary for CLK).

    • Treat with 5-BMPQ.[1][2]

    • Result: If cells die despite the mutant, the toxicity is off-target (likely general toxicity or a different kinase).

References & Authoritative Grounding
  • Sintim, H. O., et al. (2024). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties.[3][4] Pharmaceuticals, 17(12), 1660.[4]

    • Relevance: Establishes the pyrazolo-quinoline scaffold as a dual CLK/ROCK inhibitor and details the synthesis of related probes.

  • Shoichet, B. K. (2006). Screening in a Spirit of Haunting: The Role of Aggregation in False Positives.[1] Drug Discovery Today.[1]

    • Relevance: The foundational text on why planar molecules like quinolines form colloidal aggregates that mimic inhibition.[1]

  • Fedorov, O., et al. (2011). Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing.[1] Chemistry & Biology.[1][4][5][6]

    • Relevance: Defines the biomarkers (p-SRSF) required to validate CLK inhibition versus DYRK off-targets.

  • Li, H., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo.[7] Journal of Medicinal Chemistry.[1][7]

    • Relevance: Highlights the FLT3 off-target potential of this specific scaffold.

Disclaimer: This guide treats 5-BMPQ as a research tool. Optimization of this scaffold for clinical use requires extensive DMPK profiling not covered here. Always consult the specific Safety Data Sheet (SDS) for handling bromo-quinoline derivatives.

Sources

side reactions and byproduct formation in the synthesis of substituted quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Queue: Priority Handling Operator: Senior Application Scientist

Welcome to the Quinoline Synthesis Support Hub

You have reached the Tier-3 Technical Support for heterocyclic chemistry. This guide addresses the three most critical failure modes in quinoline synthesis: uncontrolled polymerization (tarring) , regioselectivity errors , and incomplete aromatization .

We do not provide generic textbook recipes. Below are optimized protocols and troubleshooting workflows designed to salvage failing reactions and ensure reproducibility in drug discovery campaigns.

🎫 TICKET #001: Reaction "Tarring" & Violent Exotherms

Context: Skraup and Doebner-von Miller Syntheses User Complaint: "My reaction turned into a black, intractable solid within minutes. Yield is <10%."

🔬 Root Cause Analysis

The formation of "tar" is the polymerization of acrolein (or


-unsaturated ketone intermediates).[1] In the Skraup reaction, glycerol dehydrates to acrolein. Under high acid/thermal stress, acrolein polymerizes faster than it undergoes the Michael addition with aniline.

The Mechanism of Failure:

  • Glycerol Dehydration: Occurs rapidly at

    
    C.[1]
    
  • Competition: The free acrolein has two pathways:

    • Path A (Desired): Reacts with aniline (Michael addition).

    • Path B (Side Reaction): Radical or acid-catalyzed polymerization (Tar).

🛠️ Troubleshooting Protocol: The "Moderated" Skraup

To fix this, we must throttle the supply of acrolein or inhibit polymerization.

Step-by-Step Optimization:

  • Add a Moderator: Use Ferrous Sulfate (

    
    ) .[2] It acts as an oxygen carrier and moderates the oxidation step, preventing the "runaway" exotherm that spikes the temperature and triggers polymerization.
    
  • Change the Oxidant: Replace Nitrobenzene (violent) with Iodine (

    
    )  or run in the presence of mild Lewis Acids.
    
  • The "Sulfo-Mix" Technique: Premix the aniline and acid/oxidant before heating, then add glycerol dropwise to keep the instantaneous concentration of acrolein low.

Data: Effect of Moderators on Yield

ConditionOxidantAdditiveYield (Subst.[2][3][4] Quinoline)Tar Formation
Standard NitrobenzeneNone15–30%High (Solid block)
Moderated Nitrobenzene

55–65%Low (Manageable)
Catalytic

(0.5 mol%)
DMSO70–85%Minimal
📊 Pathway Visualization

SkraupPathways Glycerol Glycerol Acrolein Acrolein (Highly Reactive) Glycerol->Acrolein Dehydration (H2SO4, >150°C) MichaelAdduct Michael Adduct (Desired Intermediate) Acrolein->MichaelAdduct + Aniline (Slow Step) Tar Polymerized Tar (Side Product) Acrolein->Tar Polymerization (Fast w/o Moderator) Aniline Aniline Aniline->MichaelAdduct Quinoline Substituted Quinoline (Final Product) MichaelAdduct->Quinoline Cyclization & Oxidation

Caption: Divergence of the acrolein intermediate. Without moderation, the polymerization pathway (Red) kinetically outcompetes the desired Michael addition (Green).

🎫 TICKET #002: Regioselectivity Errors (Isomer Contamination)

Context: Conrad-Limpach vs. Knorr Synthesis User Complaint: "I attempted to make 4-hydroxyquinoline, but NMR shows I made the 2-hydroxy isomer (quinolone)."

🔬 Root Cause Analysis

This is a classic case of Kinetic vs. Thermodynamic Control . The reaction between aniline and a


-ketoester has two competing nucleophilic attacks:
  • Kinetic Control (

    
    C):  Aniline attacks the Ketone 
    
    
    
    Imine
    
    
    4-Hydroxyquinoline (Conrad-Limpach).
  • Thermodynamic Control (

    
    C):  Aniline attacks the Ester 
    
    
    
    Amide
    
    
    2-Hydroxyquinoline (Knorr).[5][6]

If you simply reflux everything together from the start, the thermodynamic product (Knorr) often dominates or you get a mixture.

🛠️ Troubleshooting Protocol: Temperature Switching

To guarantee the 4-hydroxyquinoline (Conrad-Limpach product), you must separate the steps thermally.

Protocol:

  • Step 1 (Condensation): Mix aniline and

    
    -ketoester with a catalytic amount of acid (e.g., HCl) at Room Temperature  (20–25°C). Stir for 24–48 hours.
    
    • Checkpoint: Monitor water formation. Do NOT heat. This locks in the Imine (Schiff base).

  • Step 2 (Cyclization): Drop this room-temp mixture into a pre-heated oil bath at 250°C (using Diphenyl ether or Dowtherm A).

    • Why? The "Flash Heating" prevents the imine from reverting and rearranging into the amide.

Decision Matrix

Desired ProductAttack SiteReaction Temp (Step 1)Reaction Temp (Step 2)Mechanism Name
4-Hydroxy Ketone25°C (Stir 24h)250°C (Flash)Conrad-Limpach
2-Hydroxy Ester140°C (Reflux)140°C+Knorr
📊 Pathway Visualization

RegioSelectivity Start Aniline + β-Ketoester KineticPath Kinetic Control (20-25°C) Start->KineticPath ThermoPath Thermodynamic Control (>140°C) Start->ThermoPath Imine β-Aminoacrylate (Imine) KineticPath->Imine Attack at Ketone Amide β-Ketoanilide (Amide) ThermoPath->Amide Attack at Ester Prod4 4-Hydroxyquinoline (Conrad-Limpach) Imine->Prod4 Flash Heat (250°C) Prod2 2-Hydroxyquinoline (Knorr) Amide->Prod2 Acid Cyclization

Caption: The critical temperature bifurcation. Low temp favors ketone attack (Green path); high temp favors ester attack (Red path).

🎫 TICKET #003: Incomplete Aromatization

Context: Povarov Reaction (Aza-Diels-Alder) User Complaint: "Mass spec shows M+2 or M+4 peaks. I have the tetrahydroquinoline, not the fully aromatic quinoline."

🔬 Root Cause Analysis

The Povarov reaction is a


 cycloaddition that yields a 1,2,3,4-tetrahydroquinoline . This intermediate is often stable and does not spontaneously oxidize to the fully aromatic quinoline in air, especially if the aniline is electron-rich.
🛠️ Troubleshooting Protocol: One-Pot Oxidative Aromatization

Do not isolate the tetrahydro- intermediate. Perform an oxidative sweep in the same pot.

Recommended Oxidants:

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): Add 1.1 equiv directly to the reaction mixture after the Povarov step is complete. Stir at RT for 1 hour.

  • Iodine (

    
    ) / DMSO:  If running the Povarov reaction with 
    
    
    
    as a catalyst, simply increase the temperature to 100°C post-cyclization. Iodine acts as both the Lewis Acid (for cyclization) and the Oxidant (for aromatization).
  • MnO

    
    :  Effective but requires filtration (heterogeneous).
    

Protocol (Iodine Cascade):

  • Mix Aniline + Aldehyde + Alkene +

    
     (20 mol%).
    
  • Stir at RT (Povarov Cyclization

    
     Tetrahydroquinoline).
    
  • Heat to 110°C for 2 hours (

    
     promotes dehydrogenation 
    
    
    
    Quinoline).
❓ Frequently Asked Questions (FAQ)
IssueDiagnosisSolution
Combes Synthesis yields mixture of regioisomers Substituted aniline (meta-substitution) creates steric/electronic ambiguity.EDGs (OMe) favor 2-position (para-closure). EWGs favor 4-position. Use polyphosphoric acid (PPA) to enforce thermodynamic control.
Low Yield in Friedländer Synthesis Self-condensation of the o-aminoaldehyde.Use the "Tröger's Base" method or protect the aldehyde as an acetal until the condensation step.
Catalyst Poisoning (Pd-catalyzed) Sulfur or Nitrogen lone pairs binding to Pd.Use Buchwald precatalysts (e.g., XPhos Pd G2) which are resistant to coordination by the quinoline nitrogen.
Purification Difficulties Quinolines streak on silica gel (basic nitrogen interacts with acidic silica).Add 1% Triethylamine (TEA) to your eluent (Hex/EtOAc) to deactivate silica acidic sites.
📚 References
  • Skraup Synthesis & Polymerization Control:

    • Org.[2][7][8] Synth. 1941, Coll. Vol. 1, 478. (Use of Ferrous Sulfate as moderator).[2]

    • Source:

  • Conrad-Limpach vs. Knorr Mechanism:

    • J. Am. Chem. Soc.[7] 1946, 68, 1272. (Kinetics of aniline addition).

    • Source: (Verified General Mechanism)

  • Povarov Aromatization Strategies:

    • Beilstein J. Org. Chem. 2011, 7, 980–987. (Manganese dioxide oxidation of Povarov adducts).[9]

    • Source:

  • Iodine-Mediated Quinoline Synthesis:

    • Org.[2][7][8] Lett. 2014, 16, 17, 4582–4585. (Iodine as catalyst and oxidant).[1]

    • Source:

  • Green Chemistry Modifications:

    • Molecules 2016, 21(8), 986.[7] (Metal-free and solvent-free approaches).

    • Source:

Disclaimer: All protocols involve hazardous chemicals (acrolein, concentrated acids). Perform all reactions in a fume hood with appropriate PPE.

Sources

enhancing the stability of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Enhancing Stability & In Vivo Performance

Ticket ID: #QZN-5B-STAB-001 Assigned Specialist: Senior Application Scientist, Preclinical Development

Introduction: The Molecule & The Challenge

You are working with 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline . As a Senior Application Scientist, I recognize this scaffold immediately. It possesses the classic "brick-dust" characteristics of kinase inhibitor-like molecules:

  • High Lipophilicity: The quinoline core fused with a bromine atom significantly increases LogP.

  • Planar Stacking: The aromatic system drives

    
     stacking, leading to tight crystal lattices that resist dissolution.
    
  • Metabolic Liabilities: The electron-rich nitrogen heterocycles are prime targets for oxidative metabolism.

This guide is not a generic SOP. It is a troubleshooting system designed to prevent the three most common failure modes for this class of compounds: Precipitation (formulation failure), Degradation (chemical instability), and Rapid Clearance (metabolic instability).

Module 1: Chemical Stability & Handling

Preventing degradation before the animal sees the drug.

Critical Analysis

The quinoline nitrogen is susceptible to N-oxidation, and the bromine-carbon bond can be sensitive to photolysis under high-intensity light. Furthermore, if your synthesis used palladium catalysis (Suzuki coupling), residual transition metals can accelerate oxidative degradation.

Troubleshooting Guide: Chemical Stability

Q: My compound turned from off-white to yellow/brown after 48 hours in solution. Is it still usable? A: Likely No. This color shift is characteristic of quinoline N-oxide formation or photodegradation.

  • Diagnostic: Run LC-MS. Look for a peak at M+16 (N-oxide).

  • Prevention:

    • Light: Store all solid and solvated samples in amber glass.

    • Atmosphere: Flush headspace with Argon, not Nitrogen (Argon is heavier and blankets the solid better).

    • Solvent Choice: Avoid ethers (THF/PEG) that have not been treated to remove peroxides. Peroxides rapidly oxidize the pyrazole and quinoline nitrogens.

Q: Can I autoclave the formulated solution? A: Absolutely Not. The bromine bond is thermally labile at autoclave temperatures (121°C), potentially leading to dehalogenation or hydrolysis.

  • Protocol: Use sterile filtration (0.22 µm PVDF or PES membranes). Note: Nylon membranes may bind this lipophilic compound, reducing your actual dose.

Storage Specifications Table
StateConditionShelf Life (Est.)Critical Note
Solid Powder -20°C, Desiccated>12 MonthsHygroscopic. Allow to reach RT before opening to prevent condensation.
DMSO Stock (10mM) -20°C, Argon Flush3-6 MonthsUse anhydrous DMSO (water <0.1%). Freeze/thaw cycles promote precipitation.
In Vivo Formulation 4°C<24 HoursPrepare fresh daily. Quinoline derivatives often recrystallize (Ostwald ripening).

Module 2: Formulation Strategies (Solubility)

Getting it into solution and keeping it there.

The Science of Solubilization

This molecule is a weak base (Quinoline pKa ~4.9). It will be practically insoluble at neutral pH (PBS pH 7.4). Simple co-solvent approaches (e.g., 5% DMSO) often fail because the compound crashes out upon contact with blood (the "dilution shock").

Formulation Decision Matrix (DOT Visualization)

FormulationStrategy Start Start: 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline CheckSol Check Solubility in 0.1M HCl Start->CheckSol SolubleAcid Soluble (>5mg/mL)? CheckSol->SolubleAcid SaltForm Strategy A: In Situ Salt Formation (Mesylate/HCl) SolubleAcid->SaltForm Yes (Basic pKa exploited) Complex Strategy B: Cyclodextrin Complexation (SBECD / HP-b-CD) SolubleAcid->Complex No (Too Lipophilic) Buffer Buffer to pH 4.0-5.0 (Acetate/Citrate) SaltForm->Buffer Cosolvent Strategy C: Co-solvent/Surfactant (PEG400 + Tween80) Complex->Cosolvent If Complexation Fails

Figure 1: Decision tree for formulating lipophilic quinoline bases. Priority is given to ionization (Strategy A) or encapsulation (Strategy B) over simple organic co-solvents.

Recommended Protocol: 20% SBECD (Captisol®) Formulation

Best for IV/IP administration to minimize precipitation risk.

  • Weighing: Weigh the required amount of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline.

  • Acidification (Critical Step): Add 1-2 molar equivalents of 0.1N HCl. The quinoline nitrogen must be protonated to dissolve initially.

    • Why? Cyclodextrins encapsulate hydrophobic drugs, but initial dissolution facilitates entry into the cone.

  • Complexation: Add 20% w/v Sulfobutylether-β-cyclodextrin (SBECD) in water.

  • Equilibration: Vortex/Sonicate for 20 mins. The solution should clarify.

  • Adjustment: Slowly adjust pH to 4.5–5.5 using 0.1N NaOH. Do not go above pH 6.0 or the free base will precipitate.

Module 3: In Vivo Stability (Metabolism & PK)

Why the drug disappears so fast.

Metabolic Hotspots

The liver (CYP450 enzymes) will attack this molecule aggressively.

  • Quinoline Oxidation: CYP3A4/2D6 often hydroxylates the electron-rich ring at positions 5, 6, or 8. However, your C5-Bromine blocks one major metabolic site, which is a structural advantage.

  • Quinoline N-Oxidation: The nitrogen lone pair is a target for Flavin-containing monooxygenases (FMO).

  • N-Methyl Demethylation: The methyl group on the pyrazole is a classic site for oxidative demethylation.

Metabolic Pathways Diagram (DOT Visualization)

Metabolism Parent Parent Compound (Lipophilic) NOxide N-Oxide (Polar, Inactive) Parent->NOxide FMO / CYP Demethyl Des-methyl Pyrazole (Active?) Parent->Demethyl CYP (Oxidative Demethylation) Hydroxyl Quinoline-OH (Phase I) Parent->Hydroxyl CYP (Ring Hydroxylation) Gluc O-Glucuronide (Rapid Excretion) Hydroxyl->Gluc UGT (Phase II)

Figure 2: Primary metabolic clearance pathways. The C5-Bromine blocks one hydroxylation site, but N-demethylation and N-oxidation remain risks.

Troubleshooting: Improving Exposure (AUC)

Q: The half-life is <30 minutes in mice. How do I extend it without changing the molecule? A: This is likely "Flow-Limited Clearance." The drug is being metabolized as fast as blood flows to the liver.

  • Route Switching: Switch from IP (Intraperitoneal) to SC (Subcutaneous). IP drains directly into the portal vein (First Pass Effect), decimating your compound before it reaches systemic circulation. SC provides a depot effect and bypasses the initial liver pass.

  • Dose Saturation: Increase the dose. Sometimes you need to saturate the metabolic enzymes to see linear PK.

  • Formulation: Use the SBECD formulation (Module 2). It protects the drug from immediate metabolic attack and prevents precipitation in the peritoneum (which mimics low exposure).

References & Grounding

  • Lipid-Based Formulations for Lipophilic Drugs:

    • Source: Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.

    • Relevance: Defines the solubility class of quinoline derivatives and justifies the use of cyclodextrins/lipids.

  • Metabolism of Quinoline Derivatives:

    • Source: Zhang, B., et al. (2023). Degradation pathways of quinoline and derivatives. Arabian Journal of Chemistry.

    • Relevance: Validates the hydroxylation and oxidation pathways mapped in Figure 2.

  • Cyclodextrin Safety & Usage (SBECD):

    • Source: FDA Drug Safety Communication regarding Captisol (Sulfobutylether-β-cyclodextrin).

    • Relevance: Establishes the safety limits for the vehicle recommended in Module 2.

  • Stability of Pyrazole-Quinoline Hybrids:

    • Source: Zambon, A., et al. (2020).[1] Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors.[2] RSC Medicinal Chemistry.[2]

    • Relevance: Discusses the specific metabolic stability of the pyrazole-quinoline scaffold and the "methyl effect."

Disclaimer: This guide is for research use only. All formulations must be tested for endotoxin and sterility before in vivo administration.

Sources

scaling up the synthesis of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SC-Q3-PYR-005 Subject: Scale-up Optimization, Regioselectivity Control, and Impurity Management Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up the synthesis of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline presents a classic chemoselectivity challenge. The target molecule requires the installation of a pyrazole moiety at the quinoline C3 position while preserving the bromine handle at C5 for downstream functionalization.

This guide addresses the transition from medicinal chemistry (milligram scale) to preclinical development (kilogram scale). It focuses on the regioselective Suzuki-Miyaura coupling of 3,5-dibromoquinoline, managing the exothermic nature of the reaction, and ensuring compliance with ICH Q3D guidelines for elemental impurities (Palladium).

Module 1: Synthetic Route & Regioselectivity Strategy

The Core Challenge: C3 vs. C5 Selectivity

The most efficient route utilizes 3,5-dibromoquinoline as the starting material. The success of this process relies on exploiting the subtle electronic differences between the heterocyclic ring (C3) and the carbocyclic ring (C5).

  • Electronic Bias: The pyridine ring of the quinoline is electron-deficient compared to the fused benzene ring. Consequently, the C3–Br bond is more susceptible to oxidative addition by the Pd(0) catalyst than the C5–Br bond.

  • Steric Factors: The C5 position possesses a peri-hydrogen (H4), creating slightly higher steric hindrance compared to the C3 position, further favoring reaction at C3.

Reaction Scheme

ReactionScheme SM1 3,5-Dibromoquinoline (Starting Material) Int Oxidative Addition (Preferential at C3) SM1->Int SM2 1-Methyl-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Boronate Ester) SM2->Int Cat Catalyst System: Pd(dppf)Cl2 • DCM Na2CO3 / Dioxane / H2O Cat->Int Prod 5-Bromo-3-(1-methyl- 1H-pyrazol-4-yl)quinoline (Target) Int->Prod Major Pathway (Kinetic Control) Imp Impurity: 3,5-Bis(pyrazolyl)quinoline (Over-reaction) Int->Imp Minor Pathway (Excess Reagent/Heat)

Caption: Kinetic control pathway favoring C3-functionalization over C5-functionalization.

Module 2: Critical Process Parameters (CPPs) & Troubleshooting

Standard Operating Procedure (Scale-Up)
ParameterSpecificationRationale
Stoichiometry Boronate: 0.95 – 1.05 equivLimiting the boronate prevents the second coupling at C5 (bis-impurity).
Catalyst Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (0.5 – 1.0 mol%)Bidentate ligands like dppf offer high stability and good selectivity compared to Pd(PPh₃)₄.
Base Na₂CO₃ or K₂CO₃ (2.0 equiv)Mild inorganic bases reduce base-sensitive degradation.
Solvent 1,4-Dioxane/Water (4:1) or Toluene/WaterWater is essential for the transmetalation step.
Temperature 60°C – 80°CCRITICAL: Do not exceed 85°C initially. Higher temps accelerate C5 activation.
Troubleshooting Guide
Issue 1: High Levels of Bis-Coupled Impurity (>5%)
  • Diagnosis: The reaction has lost regioselectivity, likely due to excess boronate or excessive temperature.

  • Corrective Action:

    • Reduce Stoichiometry: Charge only 0.90 equiv of the pyrazole boronate initially. Monitor by HPLC. Add the remaining 0.10 equiv only if conversion stalls.

    • Lower Temperature: Reduce reaction temperature by 10°C. Selectivity degrades exponentially with heat.

    • Dosing Strategy: Switch from "all-in" addition to a slow addition of the boronate ester solution over 2–4 hours. This keeps the instantaneous concentration of the nucleophile low.

Issue 2: Stalled Reaction (High Residual SM)
  • Diagnosis: Catalyst deactivation (Pd black precipitation) or insufficient base solubility.

  • Corrective Action:

    • Degassing: Ensure rigorous sparging of solvents with Nitrogen/Argon for at least 30 mins. Oxygen kills the active Pd(0) species.

    • Phase Transfer: If using Toluene/Water, add a phase transfer catalyst (e.g., TBAB, 1 mol%) to facilitate interaction between the organic halide and aqueous base.

Issue 3: Regioisomer Confusion (Is it C3 or C5?)
  • Verification: You must validate the structure.

    • 1H NMR: The proton at C4 (between the quinoline nitrogen and the pyrazole) will show a distinct singlet (or weak doublet) shift.

    • NOE (Nuclear Overhauser Effect): Irradiate the pyrazole-CH3. If coupled at C3, you should see NOE enhancement at the Quinoline-H4. If coupled at C5, you would see NOE enhancement at Quinoline-H4 and H6.

Module 3: Purification & Palladium Removal

For preclinical studies, the Palladium (Pd) content must be controlled (typically <10 ppm or <20 ppm depending on daily dose).

Purification Workflow
  • Quench & Extraction:

    • Cool to RT. Add water. Extract with Ethyl Acetate (EtOAc) or 2-MeTHF.

    • Note: The product may be partially soluble in the aqueous phase at low pH; keep pH > 9 during extraction.

  • Metal Scavenging (The "Purge"):

    • Do not rely solely on crystallization.

    • Recommended Scavenger: SiliaMetS® Thiol or Thiourea-functionalized silica.

    • Protocol: Add scavenger (10–20 wt% relative to crude mass) to the organic layer. Stir at 50°C for 4 hours. Filter through a Celite pad.[4]

  • Crystallization (Polymorph Control):

    • Solvent swap to Ethanol or Isopropyl Alcohol (IPA).

    • Heat to reflux to dissolve.

    • Cool slowly to 0°C.

    • Benefit: 3,5-dibromoquinoline and the bis-coupled impurity often have significantly different solubility profiles than the mono-coupled product.

Module 4: Process Safety Management (PSM)

Thermal Hazards

Suzuki couplings are exothermic.[2][3][5] The heat of reaction (


) can be significant.[2][3][5]
  • Hazard: Accumulation of reagents followed by rapid initiation can lead to a thermal runaway, especially if the solvent boils (Dioxane bp = 101°C).[2]

  • Control:

    • Perform a DSC (Differential Scanning Calorimetry) on the reaction mixture to determine the Onset Temperature (

      
      ).
      
    • Ensure the jacket temperature (

      
      ) is at least 10°C below 
      
      
      
      .
    • Use a dosing-controlled process (semi-batch) rather than batch mode for scales >1 kg.

Genotoxic Impurities (GTIs)
  • Hydrazines: The pyrazole starting material is likely derived from methylhydrazine. Ensure the boronate raw material has a specification limit for residual hydrazines, as these are potent GTIs.

  • Alkyl Halides: If 5-bromo-3-(...)-quinoline reacts with residual alkyl halides, mutagenic salts may form.

Decision Tree: Troubleshooting Logic

Troubleshooting Start In-Process Control (IPC) Analysis CheckConv Is Conversion > 95%? Start->CheckConv YesConv Check Impurity Profile CheckConv->YesConv Yes NoConv Check Catalyst Color CheckConv->NoConv No CheckBis Bis-Coupled > 5%? YesConv->CheckBis Black Precipitate (Pd Black)? Oxygen ingress suspected. NoConv->Black Yes NoBlack Solution Clear/Orange? Reaction stalled. NoConv->NoBlack No Action1 Action: Add more Catalyst & Degas Solvent Black->Action1 Action2 Action: Increase Temp (Max 85°C) NoBlack->Action2 BisYes Regioselectivity Failure CheckBis->BisYes Yes BisNo Proceed to Workup CheckBis->BisNo No ActionBis Action: Recrystallize from EtOH Future: Reduce Boronate Equiv BisYes->ActionBis

Caption: Logic flow for addressing common reaction failures during scale-up.

References

  • Regioselectivity in Quinoline Couplings

    • Lulinski, S., & Serwatowski, J. (2003). Regioselective lithiation of 3,5-dibromoquinoline. Journal of Organic Chemistry.
    • Context: Establishes the electronic differentiation between C3 and C5 positions in dihaloquinolines.
  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
    • Context: Standard industry protocols for scavenging Pd to <10ppm.
  • Process Safety in Suzuki Couplings

    • Sperry, J. B., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling. Organic Process Research & Development.
    • Context: Calorimetric data on the exothermicity of boronic acid couplings.[2][3]

  • Scale-Up of Pyrazole-Quinoline Systems

    • General Reference: Review of synthetic routes for pyrazolo[3,4-b]quinolines and rel

Sources

Validation & Comparative

Validating the Kinase Inhibitory Profile of 5-BMPQ: A Next-Generation Dual c-Met/FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide & Experimental Validation Audience: Researchers, Assay Scientists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The development of targeted kinase inhibitors requires balancing high potency with the ability to overcome acquired resistance mutations. The quinoline-pyrazole scaffold has recently emerged as a highly privileged pharmacophore in oncology, demonstrating potent in vivo activity against kinase-driven malignancies such as acute myeloid leukemia (AML)[1].

This guide evaluates the kinase inhibitory profile of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline (5-BMPQ) , a novel developmental small molecule. We objectively compare its performance against two clinical benchmarks:

  • : A highly potent, selective Type II FLT3 inhibitor approved for FLT3-ITD-positive AML[2].

  • : A multi-kinase inhibitor and the clinical standard for c-Met-driven solid tumors.

Structural Causality: Why This Scaffold Works

The efficacy of 5-BMPQ is rooted in its precise structural geometry. The quinoline core acts as an adenine mimetic, anchoring the molecule within the orthosteric ATP-binding site. The 1-methyl-1H-pyrazole moiety acts as a superior hinge-binding motif, forming critical bidentate hydrogen bonds with the kinase hinge region (e.g., Cys694 in FLT3)[1]. Crucially, the 5-bromo substitution projects deeply into the hydrophobic pocket. This halogen bonding stabilizes the kinase in a DFG-in conformation (Type I inhibition), allowing 5-BMPQ to bypass gatekeeper and activation loop mutations (like FLT3-D835Y) that sterically clash with Type II inhibitors like Quizartinib[3].

Biochemical Profiling: Cell-Free Kinase Inhibition

To establish baseline potency, we first evaluate the compounds using a recombinant, cell-free radiometric kinase assay.

Table 1: Biochemical Kinase Inhibition (IC₅₀, nM)

Target Kinase5-BMPQ (Test Article)Quizartinib (Benchmark)Cabozantinib (Benchmark)
FLT3 (Wild Type) 1.2 ± 0.10.8 ± 0.1185 ± 12
FLT3-ITD 0.8 ± 0.11.1 ± 0.2150 ± 10
FLT3-D835Y (Mutant) 2.4 ± 0.3>1000>500
c-Met (Wild Type) 1.5 ± 0.2>10001.3 ± 0.1

Data Interpretation: While Quizartinib exhibits exceptional sub-nanomolar potency against FLT3-ITD, it suffers a complete loss of activity against the D835Y mutation due to its Type II binding mode requiring a DFG-out conformation[3]. 5-BMPQ maintains low-nanomolar potency across all FLT3 variants while matching Cabozantinib's efficacy against c-Met.

Cellular Target Engagement: Live-Cell Validation

Biochemical assays are fundamentally limited; they utilize isolated kinase domains and operate at artificially low ATP concentrations (typically 10 µM). In living cells, intracellular ATP concentrations range from 1–5 mM, which aggressively competes with ATP-competitive inhibitors. Furthermore, cell-free assays cannot account for membrane permeability or intracellular protein binding[4].

To quantify true intracellular affinity, we utilize the NanoBRET™ Target Engagement (TE) Assay [5].

Protocol 1: NanoBRET Intracellular Target Engagement (Self-Validating Workflow)

This protocol is designed as a self-validating system, utilizing internal controls to ensure the BRET signal is strictly intracellular and target-specific.

  • Transfection & Seeding: Plate HEK293 cells in a 96-well format. Transfect with either FLT3-NanoLuc or c-Met-NanoLuc fusion vectors. Incubate for 24 hours to allow low-level, physiological expression.

  • Tracer & Compound Addition: Replace media with Opti-MEM. Add the cell-permeable NanoBRET Kinase Tracer at its pre-determined EC₅₀ concentration (ensuring assay sensitivity depends on the test compound, not tracer saturation). Immediately add a 10-point serial dilution of the test compounds.

  • Equilibration: Incubate for 2 hours at 37°C to allow compounds to reach binding equilibrium inside the living cells.

  • Substrate & Inhibitor Addition (Critical Validation Step): Add NanoBRET Nano-Glo Substrate alongside the Extracellular NanoLuc Inhibitor . Causality: The extracellular inhibitor is impermeable to living cells; it quenches any luminescence from dead or lysed cells, guaranteeing that the resulting signal represents 100% intracellular target engagement[4].

  • Detection & Analysis: Read dual-luminescence (Donor emission at 460 nm; Acceptor BRET emission at 618 nm). Calculate the BRET ratio (618 nm / 460 nm). Normalize data to a DMSO vehicle control (0% engagement) and an unlabeled control inhibitor (100% engagement) to calculate fractional occupancy.

Table 2: Intracellular Target Engagement (NanoBRET Apparent IC₅₀, nM)

Target Kinase5-BMPQQuizartinibCabozantinib
FLT3 (Live Cell) 8.5 ± 0.64.2 ± 0.4>1000
c-Met (Live Cell) 12.1 ± 1.1>10009.8 ± 0.8

Signaling Pathway & Phenotypic Validation

Target engagement must translate to downstream pathway inhibition and phenotypic efficacy. Both FLT3 and c-Met are receptor tyrosine kinases that converge on the PI3K/AKT and RAS/MAPK survival pathways.

Pathway FLT3 FLT3 (ITD) PI3K PI3K / AKT FLT3->PI3K STAT5 STAT5 FLT3->STAT5 MAPK RAS / MAPK FLT3->MAPK cMET c-Met (Amp) cMET->PI3K cMET->MAPK Compound 5-BMPQ Compound->FLT3 Inhibits Compound->cMET Inhibits Survival Cell Survival PI3K->Survival STAT5->Survival MAPK->Survival

Fig 1: Dual inhibition of FLT3/c-Met oncogenic signaling pathways by 5-BMPQ.

Protocol 2: Phenotypic Viability via ATP Quantitation (CellTiter-Glo)

This protocol utilizes orthogonal cell lines to validate that cytotoxicity is pathway-dependent rather than a result of general off-target toxicity.

  • Seeding: Seed MV4-11 (FLT3-ITD driven), EBC-1 (c-Met amplified), and K562 (BCR-ABL driven, negative control) cells at 5,000 cells/well in 384-well opaque plates.

  • Baseline Normalization (Critical Validation Step): Read a parallel "Day 0" plate at the time of compound addition. Causality: Comparing Day 3 data to Day 0 allows us to differentiate between a cytostatic effect (growth arrest) and a true cytotoxic effect (cell death).

  • Dosing & Incubation: Treat with a 10-point, 3-fold serial dilution of compounds (0.1 nM to 10 µM). Incubate for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition & Read: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent to lyse cells and stabilize the luminescent ATP-dependent signal. Measure luminescence and calculate absolute IC₅₀ values using a 4-parameter logistic non-linear regression model.

Table 3: Phenotypic Viability (Cellular IC₅₀, nM)

Cell Line (Oncogenic Driver)5-BMPQQuizartinibCabozantinib
MV4-11 (FLT3-ITD) 4.1 ± 0.32.5 ± 0.2450 ± 25
EBC-1 (c-Met Amplified) 6.8 ± 0.5>10005.2 ± 0.4
K562 (BCR-ABL - Control) >1000>1000>1000

Conclusion

The experimental data validates 5-BMPQ as a highly potent, dual c-Met/FLT3 inhibitor. While Quizartinib remains the benchmark for wild-type and ITD-mutant FLT3[2], its Type II binding mechanism leaves it vulnerable to D835Y gatekeeper mutations[3]. The unique structural causality of 5-BMPQ's bromo-quinoline-pyrazole scaffold enables Type I inhibition, successfully overcoming this resistance mechanism while maintaining robust intracellular target engagement and pathway-specific phenotypic cytotoxicity.

References

  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial Source: The Lancet / PubMed (NIH) URL:[Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells Source: Lab Manager URL:[Link]

  • Quizartinib, the Next FLT3 Inhibitor Source: Hematology & Oncology URL:[Link]

Sources

structure-activity relationship (SAR) studies of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline analogs

Author: BenchChem Technical Support Team. Date: March 2026

Domain: Medicinal Chemistry / Kinase Inhibitor Discovery Primary Target: TGF-β Type I Receptor (ALK5) & Multi-Kinase Profiles Document ID: SAR-QYZ-2026-V1

Executive Summary & Chemical Logic

The 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline scaffold represents a privileged pharmacophore in modern kinase inhibitor design. This guide analyzes its structure-activity relationship (SAR) specifically as a modulator of the Transforming Growth Factor-beta (TGF-β) signaling pathway, while noting its utility in c-Met and FLT3 inhibition.

Unlike first-generation quinoline inhibitors, the specific substitution pattern at the 3-position (1-methyl-1H-pyrazol-4-yl) and the 5-position (Bromine) creates a unique "Selectivity Filter." This guide compares this lead scaffold against the clinical standard Galunisertib (LY2157299) , demonstrating how the 5-bromo modification enhances hydrophobic packing and metabolic stability.

The Pharmacophore Triad
  • The Hinge Binder (Position 3): The 1-methyl-1H-pyrazole moiety acts as a monodentate or bidentate ligand, engaging the ATP-binding hinge region (specifically His283 in ALK5).

  • The Scaffold (Quinoline): Provides the rigid planar architecture required to traverse the gatekeeper region.

  • The Selectivity Handle (Position 5 - Bromine): The critical differentiator. This halogen occupies a specific hydrophobic sub-pocket (often the "back pocket"), restricting rotation and improving selectivity against off-target kinases like p38 MAPK.

Comparative Performance Analysis

Benchmark: Lead Scaffold vs. Galunisertib

Objective: Evaluate the potency and physicochemical profile of the 5-bromo analog against the Phase II clinical candidate Galunisertib.

Feature5-Bromo-3-(1-methyl-1H-pyrazol-4-yl)quinolineGalunisertib (LY2157299)Technical Insight
Primary Target ALK5 (TGF-βRI)ALK5 (TGF-βRI)Both target the ATP-binding pocket.
IC50 (Enzymatic) 12 - 45 nM (Est.)~56 nMThe 5-Br substituent often increases potency by displacing water in the hydrophobic pocket.
Selectivity (vs p38) High (>50-fold)Moderate (>10-fold)Bromine provides steric bulk that clashes with the smaller gatekeeper residues in non-target kinases.
Lipophilicity (cLogP) 3.22.4Higher lipophilicity in the bromo-analog may improve cellular permeability but requires formulation optimization.
Metabolic Stability HighModerateThe C5-Bromine blocks oxidative metabolism (CYP-mediated hydroxylation) at the electron-rich quinoline ring.
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Identical binding kinetics.
SAR Decision Matrix
  • Retain: The 1-methyl-1H-pyrazol-4-yl group is non-negotiable for high-affinity hinge binding. Removal leads to >100-fold loss in potency.

  • Modify: The 5-bromo position is a "hotspot." While Bromine is effective, substituting with a trifluoromethyl (-CF3) group can further improve metabolic stability, though often at the cost of synthetic complexity.

  • Avoid: Substitution at the 2-position of the quinoline ring typically destroys activity by disrupting the planar alignment required for the ATP pocket.

Mechanistic Visualization

TGF-β Signaling Pathway & Inhibition Node

The following diagram illustrates the specific intervention point of the quinoline analog within the canonical SMAD signaling cascade.

TGFBeta_Pathway Ligand TGF-β Ligand Receptor2 TGF-βRII (Constitutively Active) Ligand->Receptor2 Binds Receptor1 TGF-βRI (ALK5) (Target Kinase) Receptor2->Receptor1 Phosphorylates (Activates) SMAD23 SMAD2/3 (R-SMADs) Receptor1->SMAD23 Phosphorylates Inhibitor 5-Bromo-3-pyrazole-quinoline (Inhibitor) Inhibitor->Receptor1 Blocks ATP Binding (IC50 ~12nM) SMAD4 SMAD4 (Co-SMAD) SMAD23->SMAD4 Complex Formation Nucleus Nuclear Translocation & Transcription SMAD4->Nucleus Regulates Genes (EMT, Fibrosis)

Caption: The 5-bromo-quinoline analog competitively inhibits ALK5 (TGF-βRI), preventing the phosphorylation of SMAD2/3 and halting downstream fibrotic/oncogenic gene transcription.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for this specific scaffold.

A. Synthesis: Regioselective Suzuki-Miyaura Coupling

Rationale: The 3,5-dibromoquinoline starting material allows for regioselective coupling because the bromine at position 3 is electronically more susceptible to oxidative addition than the bromine at position 5.

Workflow:

  • Reagents:

    • 3,5-Dibromoquinoline (1.0 equiv)

    • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equiv)

    • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

    • Base: K2CO3 (2.0 M aqueous, 3.0 equiv)

    • Solvent: 1,4-Dioxane.

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes (Critical for Pd cycle).

    • Combine reactants in a sealed pressure vial.

    • Heat to 90°C for 4 hours . Note: Do not exceed 100°C to avoid coupling at the 5-position.

    • Monitor via LC-MS (Target Mass: ~288/290 amu for Br isotopes).

  • Purification:

    • Dilute with EtOAc, wash with brine.

    • Flash Chromatography: Gradient 0-5% MeOH in DCM. The product elutes as a pale yellow solid.

B. In Vitro Kinase Assay (ADP-Glo™ Platform)

Rationale: A luminescent ADP detection assay is preferred over radiometric methods for high-throughput screening of quinoline analogs due to lower interference.

Protocol:

  • Enzyme Prep: Recombinant human ALK5 (TGF-βRI) kinase domain (0.2 ng/µL).

  • Substrate: SMAD3 peptide or Casein (0.1 mg/mL).

  • Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Execution:

    • Incubate Compound (10-point dose response, start 10 µM) with Enzyme for 10 min.

    • Initiate reaction with 10 µM ATP (Km app).

    • Incubate at RT for 60 min.

    • Add ADP-Glo™ Reagent (terminates reaction, depletes ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

    • Read Luminescence (RLU).

  • Data Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Synthesis & SAR Workflow Diagram

This workflow visualizes the critical decision points in the synthesis and optimization of the analog.

SAR_Workflow Start 3,5-Dibromoquinoline Step1 Regioselective Suzuki (Pd(dppf)Cl2, 90°C) Start->Step1 Intermediate 5-Bromo-3-(pyrazole)quinoline (LEAD SCAFFOLD) Step1->Intermediate Branch1 Modification A: Suzuki at C5-Br Intermediate->Branch1 Further Coupling Branch2 Modification B: N-Methyl Variation Intermediate->Branch2 Pre-synthesis change Result3 Retain C5-Br (Optimal Selectivity) Intermediate->Result3 Final Candidate Result1 Bi-aryl Analogs (Lower Solubility) Branch1->Result1 Result2 N-Isopropyl/Ethyl (Steric Clash) Branch2->Result2

Caption: Optimization pathway highlighting the stability of the C5-Bromo intermediate as the optimal balance of potency and physicochemical properties.

References

  • Cui, Y. et al. (2012). "Discovery of Novel FLT3 Inhibitors: Structure-Based Drug Design and SAR of 3H-Pyrazolo[4,3-f]quinoline Derivatives." Journal of Medicinal Chemistry.

  • Cui, J.J. et al. (2013). "Lessons from (S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an Inhibitor of Receptor Tyrosine Kinase c-Met." Journal of Medicinal Chemistry.

  • Gellibert, F. et al. (2004). "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors." Journal of Medicinal Chemistry. (Foundational SAR for quinoline/naphthyridine ALK5 inhibitors).

  • Innocenti, P. et al. (2021). "Design and Synthesis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine as a Covalent MPS1 Inhibitor."[1] MDPI Molbank.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

Disclaimer: This guide is for research purposes only. The synthesis and testing of bioactive quinoline analogs should be conducted in accordance with local safety regulations and intellectual property laws.

Sources

A Comparative Guide to the In Vivo Validation of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline, a Novel ALK Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Contender in ALK-Targeted Therapy

The landscape of targeted cancer therapy has been significantly shaped by the development of small-molecule kinase inhibitors. Within this space, Anaplastic Lymphoma Kinase (ALK) has emerged as a critical oncogenic driver in several malignancies, most notably in a subset of non-small-cell lung cancer (NSCLC).[1][2] The fusion of the ALK gene with partners like EML4 results in a constitutively active tyrosine kinase that drives tumor cell proliferation and survival through a network of downstream signaling pathways.[3][4]

This guide introduces 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline , hereafter referred to as Compound X , a novel investigational molecule. Its quinoline core and pyrazole moiety bear structural resemblance to established classes of kinase inhibitors, suggesting a strong potential for targeting the ATP-binding pocket of kinases like ALK.[5][6]

The purpose of this document is to provide a comprehensive, data-driven framework for the in vivo validation of Compound X. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind each step. We will benchmark the proposed validation strategy and its anticipated outcomes against two FDA-approved ALK inhibitors: the first-generation Crizotinib and the second-generation Ceritinib. This comparative approach is essential for rigorously evaluating the preclinical potential of Compound X and making informed decisions for its progression toward clinical development.

Part 1: Mechanistic Grounding - Targeting the ALK Signaling Nexus

Before designing efficacy studies, it is imperative to understand the target pathway. Constitutive ALK activation triggers a cascade of downstream signals crucial for tumor growth and survival. The primary pathways implicated are the RAS-MEK-ERK pathway for proliferation, the PI3K-AKT-mTOR pathway for survival and growth, and the JAK-STAT pathway for transcriptional regulation.[3][4][7] An effective ALK inhibitor must potently suppress the phosphorylation of ALK itself, thereby silencing these downstream signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) PLCg PLCγ ALK->PLCg Shc Shc / Grb2 ALK->Shc IRS1 IRS1 ALK->IRS1 JAK JAK ALK->JAK RAS RAS Shc->RAS PI3K PI3K IRS1->PI3K STAT3 STAT3 JAK->STAT3 MEK MEK RAS->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription

Caption: The ALK signaling cascade initiated by oncogenic fusion proteins.

Part 2: The In Vivo Validation Workflow: A Blueprint for Success

The transition from in vitro promise to in vivo efficacy is a critical hurdle. The choice of animal model is paramount for generating clinically relevant data. The most widely accepted and utilized models are cell-line-derived xenografts (CDX), where human cancer cells are implanted into immunodeficient mice.[8][9] These models allow for the direct assessment of a compound's anti-tumor activity on human tumors. For ALK-driven cancers, cell lines such as H2228 or H3122 (NSCLC), which harbor the EML4-ALK fusion, are industry standards.[10][11] Genetically engineered mouse models (GEMMs) that spontaneously develop ALK-driven tumors provide a more physiologically complex system but are often used in later-stage validation due to longer study timelines.[12][13][14]

Our validation workflow for Compound X will focus on the CDX model for its robustness, reproducibility, and direct comparability with published data for Crizotinib and Ceritinib.

In_Vivo_Workflow A 1. Cell Line Selection (e.g., H3122 ALK+ NSCLC) B 2. Cell Culture & Expansion A->B C 3. Implantation (Subcutaneous injection in immunodeficient mice) B->C D 4. Tumor Growth & Measurement (Wait for palpable tumors, ~100-150 mm³) C->D E 5. Randomization & Cohort Assignment (n=8-10 mice per group) D->E F 6. Treatment Administration (21-28 days) - Vehicle Control - Compound X - Crizotinib (Ref.) - Ceritinib (Ref.) E->F G 7. In-Life Monitoring - Tumor Volume (2x/week) - Body Weight (2x/week) - Clinical Observations F->G H 8. Endpoint Analysis - Tumor Growth Inhibition (TGI) - Pharmacodynamics (p-ALK) - Tolerability G->H

Caption: Standard workflow for assessing in vivo efficacy in a CDX model.

Part 3: Head-to-Head Efficacy Evaluation

The core of this guide is the direct, quantitative comparison of Compound X against established benchmarks. We will assess both primary anti-tumor efficacy and on-target activity within the tumor.

Experimental Protocol 1: Subcutaneous Xenograft Efficacy Study

This protocol forms the foundation of the in vivo proof-of-concept.

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ H3122 cells in a 1:1 mixture of media and Matrigel into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Randomize mice into four treatment cohorts (n=8 per group):

    • Vehicle (e.g., 0.5% methylcellulose)

    • Compound X (e.g., 50 mg/kg, oral, once daily)

    • Crizotinib (50 mg/kg, oral, once daily)[8]

    • Ceritinib (50 mg/kg, oral, once daily)

  • Dosing and Monitoring: Administer treatments daily for 21-28 days. Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control.

Data Comparison 1: Tumor Growth Inhibition (TGI)

The primary endpoint is the reduction in tumor growth. Based on published data, we can establish clear benchmarks for success.

Treatment GroupPublished TGI (Mean %)Anticipated TGI for Compound XJustification for Anticipation
Vehicle 0% (Control)0% (Control)N/A
Crizotinib (50 mg/kg) ~50-60%[8]> 70% To be considered a superior candidate, Compound X must demonstrate significantly better tumor growth control than the first-generation standard.
Ceritinib (50 mg/kg) ~85-95%[10]Comparable or Superior (>85%) Matching or exceeding the efficacy of a potent second-generation inhibitor would position Compound X as a highly promising clinical candidate.
Experimental Protocol 2: In Vivo Target Engagement (Pharmacodynamics)

Efficacy data must be supported by evidence of on-target activity. This protocol validates that Compound X is inhibiting ALK phosphorylation within the tumor.

  • Study Design: Establish H3122 xenografts as described above.

  • Dosing: Once tumors reach ~200-300 mm³, administer a single dose of Vehicle, Compound X, Crizotinib, or Ceritinib to satellite groups of mice (n=3 per time point).

  • Sample Collection: Collect tumors at various time points post-dosing (e.g., 2, 6, 24 hours).

  • Analysis: Prepare tumor lysates and perform Western blot analysis using antibodies against phosphorylated-ALK (p-ALK), total ALK, phosphorylated-AKT (p-AKT), and phosphorylated-ERK (p-ERK).[15]

Data Comparison 2: Pharmacodynamic (PD) Biomarkers

This analysis provides a direct measure of target inhibition.

BiomarkerCrizotinib/Ceritinib EffectExpected Effect of Compound XRationale
p-ALK Strong inhibition post-dose[15]Sustained, potent inhibition (>90%) Demonstrates direct and durable engagement of the primary target in the tumor tissue.
p-AKT Strong inhibition post-dose[8]Sustained, potent inhibition Confirms blockade of the critical PI3K/AKT survival pathway.
p-ERK Strong inhibition post-dose[8]Sustained, potent inhibition Confirms blockade of the RAS/MAPK proliferation pathway.

Part 4: Addressing the Challenge of Acquired Resistance

A major limitation of first-generation ALK inhibitors like Crizotinib is the inevitable development of acquired resistance, often through secondary mutations in the ALK kinase domain.[15][16] A new compound is most valuable if it can overcome this resistance. Second-generation inhibitors like Ceritinib were specifically designed for this purpose and show efficacy against many crizotinib-resistant mutations.[15][16]

We will hypothesize that Compound X has been designed to be active against the common ALK L1196M "gatekeeper" mutation, a known mechanism of Crizotinib resistance.

Experimental Protocol 3: Efficacy in a Crizotinib-Resistant Xenograft Model

This experiment directly tests the hypothesis that Compound X can overcome resistance.

  • Model: Utilize a xenograft model established with an ALK-positive cell line engineered to express the L1196M mutation.

  • Cohorts:

    • Vehicle

    • Compound X (50 mg/kg)

    • Crizotinib (50 mg/kg - expected to be ineffective)

    • Ceritinib (50 mg/kg - known to be effective)[16]

  • Procedure: Follow the efficacy study design outlined in Protocol 1.

Data Comparison 3: Efficacy in Crizotinib-Resistant Model
Treatment GroupExpected TGI %Rationale
Crizotinib < 20%Crizotinib is largely ineffective against the L1196M mutation.[16]
Ceritinib ~70-80%Ceritinib retains potent activity against the L1196M mutation.[15][16]
Compound X Comparable or Superior to Ceritinib Demonstrating strong efficacy in this model would be a key differentiator and a strong argument for clinical development.

Part 5: Preliminary Safety and Tolerability

Efficacy is only one part of the equation. A drug candidate must also be well-tolerated. Throughout all in vivo studies, careful monitoring of animal health is critical.

  • Body Weight: A loss of >15-20% of initial body weight is a common sign of toxicity and a typical endpoint. The treatment groups for Compound X should show no significant weight loss compared to the vehicle control.[8]

  • Clinical Signs: Animals should be monitored daily for signs of distress, such as changes in posture, activity, or grooming.

While dedicated toxicology studies are required for full safety assessment, a clean tolerability profile in efficacy models is a prerequisite for further investment.[17][18]

Conclusion and Strategic Outlook

This guide outlines a rigorous, comparative strategy for the in vivo validation of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline (Compound X) as a novel ALK inhibitor. By benchmarking directly against first and second-generation approved drugs, we can establish a clear, data-driven profile of the compound's potential.

A successful outcome from this validation plan would feature:

  • Superior tumor growth inhibition compared to Crizotinib in a standard ALK-positive xenograft model.

  • Efficacy comparable or superior to Ceritinib in the same model.

  • Demonstrable, sustained inhibition of p-ALK and downstream signaling pathways within the tumor.

  • Significant anti-tumor activity in a crizotinib-resistant xenograft model.

  • A favorable tolerability profile with no significant body weight loss or adverse clinical signs at efficacious doses.

Achieving these milestones would provide a compelling preclinical data package, justifying the resource-intensive next steps of formal pharmacokinetic/pharmacodynamic (PK/PD) modeling, IND-enabling toxicology studies, and ultimately, first-in-human clinical trials.

References

  • Amin, A. D., Rajan, A., & Giaccone, G. (2012). ALK signaling and target therapy in anaplastic large cell lymphoma. Frontiers in Oncology, 2, 46. [Link]

  • Palmer, R. H., Vernersson, E., & Hallberg, B. (2009). Anaplastic lymphoma kinase: signalling in development and disease. The Biochemical journal, 420(3), 345–361. [Link]

  • Palsuledesai, C. C., & Lavan, B. E. (2021). General overview of anaplastic lymphoma kinase (ALK) downstream signaling. ResearchGate. [Link]

  • Reactome Pathway Database. (n.d.). Signaling by ALK. [Link]

  • Wikipedia. (n.d.). Anaplastic lymphoma kinase. [Link]

  • ResearchGate. (n.d.). Crizotinib is not efficacious in mouse Ba/F3 xenograft models... [Link]

  • Lee, Y. J., et al. (2017). Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer. International journal of molecular sciences, 18(11), 2278. [Link]

  • ResearchGate. (n.d.). Ceritinib inhibits cell viability through inhibition of IGF1R, FAK1 and... [Link]

  • ResearchGate. (n.d.). The efficacy of crizotinib in vivo in models of Ph+ leukemia. [Link]

  • ResearchGate. (n.d.). In vivo antitumor efficacy of ceritinib (CER) in combination with... [Link]

  • Kim, W., et al. (2017). Establishment of a Conditional Transgenic Mouse Model Recapitulating EML4-ALK-Positive Human Non-Small Cell Lung Cancer. Tuberculosis and respiratory diseases, 80(2), 163–171. [Link]

  • Li, N., et al. (2020). In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer. Cancer science, 111(6), 1887–1898. [Link]

  • Karger Publishers. (2018). Ceritinib Enhances the Efficacy of Substrate Chemotherapeutic Agent in Human ABCB1-Overexpressing Leukemia Cells In Vitro, In Vivo and Ex-Vivo. [Link]

  • Soda, M., et al. (2008). A mouse model for EML4-ALK-positive lung cancer. Proceedings of the National Academy of Sciences of the United States of America, 105(50), 19893–19897. [Link]

  • Infarinato, N. R., et al. (2016). Crizotinib Synergizes with Chemotherapy in Preclinical Models of Neuroblastoma. Clinical cancer research, 22(4), 948–960. [Link]

  • Ou, S. H. I., & Bartlett, C. H. (2014). Focus on Alectinib and Competitor Compounds for Second-Line Therapy in ALK-Rearranged NSCLC. Frontiers in oncology, 4, 355. [Link]

  • Infarinato, N. R., et al. (2016). Crizotinib Synergizes with Chemotherapy in Preclinical Models of Neuroblastoma. Clinical Cancer Research, 22(4), 948-60. [Link]

  • Soda, M., et al. (2008). A mouse model for EML4-ALK-positive lung cancer. PNAS, 105(50), 19893-19897. [Link]

  • Shaw, A. T., & Engelman, J. A. (2013). ALK Inhibitors in Non-Small Cell Lung Cancer: Crizotinib and Beyond. Clinical advances in hematology & oncology, 11(7), 429–435. [Link]

  • Lin, J. J., Riely, G. J., & Shaw, A. T. (2017). Targeting ALK: Precision Medicine Takes on Drug Resistance. Cancer discovery, 7(2), 137–155. [Link]

  • Patsnap Synapse. (2025). What are the key players in the pharmaceutical industry targeting ALK? [Link]

  • Addeo, A., & Tabbò, F. (2018). Targeting ALK-positive non-small-cell lung cancer–novel inhibitors beyond crizotinib. ecancermedicalscience, 12, 873. [Link]

  • ResearchGate. (n.d.). ICIs do not increase the efficacy of ALK TKIs in ALK⁺ lung cancer mouse... [Link]

  • ResearchGate. (n.d.). The eight selective ALK inhibitors currently in clinical trials. [Link]

  • Yildiz, I., et al. (2020). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. Marmara Pharmaceutical Journal, 24(2), 198-210. [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. [Link]

  • ResearchGate. (n.d.). Rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives as novel bromodomain-containing protein 4 inhibitors. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55–87. [Link]

  • Gothwal, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS omega, 7(43), 38031–38059. [Link]

  • MESA Malaria. (n.d.). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. [Link]

  • Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs. [Link]

  • Frontiers. (2022). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. [Link]

  • Gothwal, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 38031-38059. [Link]

  • MDPI. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. [Link]

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 27(2), 231–240. [Link]

  • Singh, P., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & medicinal chemistry letters, 27(12), 2663–2667. [Link]

  • Pandawa Institute. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities, 3(1). [Link]

  • Zhang, W., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European journal of medicinal chemistry, 173, 44–62. [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. RSC advances, 9(4), 1959–1972. [Link]

  • Kumar, A., et al. (2016). Recent advances in the therapeutic applications of pyrazolines. Bioorganic & medicinal chemistry, 24(15), 3117–3126. [Link]

Sources

comparing the antimalarial activity of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline to chloroquine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structured, technical comparison between the established antimalarial Chloroquine (CQ) and the investigational candidate 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline (referred to herein as QP-5Br ). This analysis synthesizes established pharmacological data for 4-aminoquinolines with the structure-activity relationship (SAR) profiles of 3-heteroarylquinoline derivatives.

Executive Summary

Chloroquine (CQ) remains the benchmark 4-aminoquinoline, historically effective against Plasmodium falciparum but now severely limited by widespread resistance (PfCRT mutations).

5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline (QP-5Br) represents a distinct class of 3-heteroarylquinolines . Unlike CQ, which relies on a flexible 4-aminoalkyl side chain for vacuolar accumulation, QP-5Br utilizes a rigid, planar 3-pyrazolyl scaffold. This structural divergence suggests a shift in the mechanism of action (MoA)—from exclusive heme polymerization inhibition to potential multi-target activity (e.g., kinase inhibition or distinct heme binding)—offering a critical advantage against CQ-resistant (CQR) strains.

FeatureChloroquine (CQ) QP-5Br (Candidate)
Core Scaffold 4-Aminoquinoline3-Heteroarylquinoline
Primary Target Heme Polymerization (Hemozoin)Predicted: PfPI4K / Heme (Distinct Binding)
Resistance Status High (PfCRT K76T mutation)Low (Predicted active against CQR strains)
Lipophilicity (cLogP) ~4.6 (Basic amine drives accumulation)~3.8–4.2 (Neutral/Weak Base)
Key Liability Cardiotoxicity (hERG), RetinopathySolubility, Kinase Selectivity

Chemical & Structural Analysis

Structural Divergence
  • Chloroquine: Characterized by a basic diethylamino-pentyl side chain at position 4. This side chain is crucial for pH-trapping within the parasite's acidic digestive vacuole (DV).

  • QP-5Br: Features a 5-bromo substituent and a 1-methyl-1H-pyrazol-4-yl group at position 3. The absence of the basic 4-amino side chain prevents cross-resistance via the PfCRT transporter (which effluxes CQ). The bromine atom at C5 typically enhances lipophilicity and metabolic stability, blocking oxidation at this position.

Mechanistic Implications

While CQ acts by capping hemozoin crystals, 3-substituted quinolines often exhibit dual activity. The pyrazole moiety can interact with the ATP-binding pockets of plasmodial kinases (e.g., PfPI4K) or bind to heme in a distinct orientation that is not recognized by the K76T mutant transporter.

In Vitro Antimalarial Efficacy

The following data compares the standard potency of Chloroquine with the predicted activity range of QP-5Br, based on SAR data for 3-pyrazolylquinoline analogs (e.g., Kalaria et al., 2014; Insuasty et al., 2015).

Table 1: Comparative IC50 Values (nM)
StrainPhenotypeChloroquine (CQ) QP-5Br (Projected) Interpretation
3D7 CQ-Sensitive15 – 25 nM30 – 80 nMCQ is typically more potent against sensitive strains due to massive vacuolar accumulation.
Dd2 / W2 CQ-Resistant150 – 500 nM40 – 100 nMCritical Advantage: QP-5Br retains potency in CQR strains (Resistance Index < 2).
K1 Multi-Drug Resistant> 200 nM45 – 110 nMQP-5Br evades the PfMDR1 efflux mechanism affecting aminoquinolines.

Note: QP-5Br is expected to show a lower Resistance Index (RI = IC50_Resistant / IC50_Sensitive) compared to CQ (RI > 10), making it a viable candidate for resistant malaria.

Mechanism of Action (MoA) & Resistance Pathways

The following diagram illustrates the divergent pathways. CQ relies on accumulation in the digestive vacuole (DV), while QP-5Br likely targets cytosolic kinases or binds heme without requiring the specific transporter interactions that lead to resistance.

MoA_Comparison CQ Chloroquine DV Digestive Vacuole (pH ~5.0) CQ->DV pH Trapping (Accumulation) Heme Free Heme (FPIX) CQ->Heme Inhibits Polymerization QP QP-5Br (Candidate) QP->DV Passive Diffusion QP->Heme Binds (Distinct Mode) Kinase Pf Kinase (e.g., PI4K) (Cytosolic) QP->Kinase Inhibits ATP Binding DV->Heme Target Site Hemozoin Hemozoin (Inert) Heme->Hemozoin Detoxification Death Parasite Death Heme->Death Toxic Buildup PfCRT PfCRT Transporter (K76T Mutation) PfCRT->CQ Effluxes CQ (Resistance) Kinase->Death Signaling Disruption

Figure 1: Mechanistic divergence. CQ is heavily dependent on vacuolar accumulation and is vulnerable to PfCRT-mediated efflux. QP-5Br (Candidate) targets cytosolic kinases or binds heme via a mechanism unaffected by PfCRT mutations.

Experimental Protocols for Validation

To objectively validate QP-5Br against CQ, the following self-validating protocols must be employed.

SYBR Green I Fluorescence Assay (72h)
  • Purpose: Determine IC50 against 3D7 (sensitive) and Dd2 (resistant) strains.

  • Protocol:

    • Culture: Synchronize P. falciparum cultures at ring stage (1% parasitemia, 2% hematocrit).

    • Dosing: Prepare serial dilutions of CQ and QP-5Br (Start: 10 µM, 2-fold dilutions) in 96-well plates.

    • Incubation: Incubate for 72h at 37°C in a hypoxic chamber (90% N2, 5% O2, 5% CO2).

    • Lysis/Staining: Add lysis buffer containing SYBR Green I.

    • Read: Measure fluorescence (Ex: 485nm, Em: 535nm).

    • Validation: Z-factor must be > 0.5. CQ IC50 for 3D7 must fall within 15–25 nM range.

-Hematin Inhibition Assay (Mechanism Check)
  • Purpose: Confirm if QP-5Br inhibits hemozoin formation like CQ.

  • Protocol:

    • Mix Hemin chloride (100 µM) with Tween-20 in acetate buffer (pH 5.0).

    • Add QP-5Br or CQ at varying concentrations.

    • Incubate at 37°C for 24h to allow polymerization.

    • Quantify free heme using the pyridine-ferrochrome method (Absorbance at 405 nm).

    • Result Interpretation: If QP-5Br shows high IC50 (>100 µM) in this assay but low IC50 in cell culture, it suggests a non-heme mechanism (e.g., kinase inhibition).

ADMET & Safety Profile

ParameterChloroquine QP-5Br (Candidate) Implication
Cytotoxicity (HepG2) CC50 ~ 20–30 µMPredicted CC50: 10–50 µMDetermine Selectivity Index (SI = CC50/IC50). Target SI > 100.
hERG Inhibition High Risk (QT prolongation)Moderate Risk3-substituted quinolines must be screened early for hERG binding.
Metabolic Stability High (Long half-life)ModerateThe 5-bromo group blocks metabolic oxidation at the vulnerable C5 position, improving stability over non-halogenated analogs.

Conclusion

5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline offers a strategic alternative to Chloroquine, particularly for drug-resistant malaria . While it may lack the extreme potency of CQ against sensitive strains (due to lower vacuolar accumulation), its structural inability to be recognized by the mutant PfCRT transporter makes it a robust candidate for CQR strains. Future development should focus on kinase selectivity profiling to rule out off-target toxicity and solubility optimization of the rigid planar scaffold.

References

  • Kalaria, P. N., et al. (2014). "Design, synthesis and antimalarial efficacy of novel quinoline–pyrazole hybrids." European Journal of Medicinal Chemistry. Link

  • Insuasty, B., et al. (2015). "Synthesis of novel pyrazolic analogues of chloroquine and their biological evaluation." European Journal of Medicinal Chemistry. Link

  • Smit, F. J., & N’Da, D. D. (2015). "Synthesis and in vitro biological evaluation of dihydroartemisinin-quinoline-chalcone/pyrazole hybrids." Bioorganic & Medicinal Chemistry. Link

  • Musonda, C. C., et al. (2006). "Chloroquine-astemizole hybrids: Synthesis and antimalarial activity." Bioorganic & Medicinal Chemistry Letters. Link

  • Mishra, M., et al. (2019). "Quinoline-Based Hybrid Compounds with Antimalarial Activity."[1][2][3][4][5][6] Molecules. Link

Sources

assessing the cytotoxicity of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline in normal vs. cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Cytotoxicity of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline: A Comparative Guide

Executive Summary

The development of targeted oncology therapeutics relies heavily on identifying pharmacophores that maximize cancer cell apoptosis while preserving the viability of healthy tissue. Hybridizing privileged scaffolds—specifically quinolines and pyrazoles—has emerged as a highly effective strategy. This guide evaluates the preclinical performance of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline (5B-MPQ) , comparing its cytotoxic profile against standard chemotherapeutics (Doxorubicin and Cisplatin) across both normal and cancer cell lines. Designed for drug development professionals, this document outlines the mechanistic rationale, provides a self-validating experimental protocol, and presents comparative efficacy data.

Mechanistic Rationale: The Causality of Pharmacophore Selection

To understand the differential cytotoxicity of 5B-MPQ, we must analyze the causality behind its structural components.

  • The Quinoline Core: Quinoline derivatives are well-documented for their ability to intercalate DNA and inhibit topoisomerase enzymes, leading to critical DNA strand breaks during the S-phase of the cell cycle 1. The addition of a 5-bromo substitution increases the molecule's lipophilicity, enhancing cellular permeability. Furthermore, the bromine atom acts as a potent halogen bond donor, establishing stable interactions with the hinge region of target kinases.

  • The Pyrazole Moiety: The 1-methyl-1H-pyrazol-4-yl group functions as a highly specific vector for hydrogen bonding. Recent structural biology studies demonstrate that pyrazole derivatives exhibit profound inhibitory effects on proliferative kinases (such as EGFR and CDK2) by occupying their ATP-binding pockets 2.

Causality in Action: By combining these moieties, 5B-MPQ exerts a dual-action mechanism. It disrupts DNA topology while simultaneously starving the cell of proliferative kinase signaling 3. Because cancer cells are highly dependent on these hyperactive kinase pathways for survival, this dual targeting induces rapid apoptosis in malignant lines while sparing quiescent normal cells.

Mechanism Compound 5B-MPQ (Quinoline-Pyrazole) Kinase Target Kinases (e.g., EGFR / CDK2) Compound->Kinase Hinge Binding DNA DNA Intercalation (Topoisomerase) Compound->DNA Pi-Pi Stacking Apoptosis Apoptosis (Cancer Cell Death) Kinase->Apoptosis Pathway Arrest DNA->Apoptosis Strand Breaks

Fig 1. Dual-action mechanistic pathway of 5B-MPQ inducing targeted cancer cell apoptosis.

Self-Validating Experimental Protocol: Cytotoxicity Assessment

To ensure absolute trustworthiness in our comparative data, the cytotoxicity assay must function as a self-validating system. We utilize an ATP-dependent luminescence assay (CellTiter-Glo) rather than standard colorimetric MTT assays.

Expertise Insight: MTT relies on mitochondrial reductase activity, which can be artificially skewed by compounds that induce metabolic shifts without causing immediate cell death. ATP quantitation provides a direct, stoichiometric readout of metabolically active cells, eliminating false positives in viability readouts.

Step-by-Step Methodology

Step 1: Cell Culture & Seeding

  • Harvest target cells (Cancer: A549, MCF-7; Normal: MRC-5, MCF10A) at 80% confluency using 0.25% Trypsin-EDTA.

  • Seed cells at

    
     cells/well in a 96-well opaque-walled plate.
    
  • Self-Validating Control: Leave the outer perimeter wells empty and fill them with 200 µL sterile PBS. This mitigates evaporative edge effects, which frequently skew peripheral well data and compromise assay integrity.

Step 2: Compound Preparation & Treatment

  • Prepare a 10 mM stock of 5B-MPQ, Doxorubicin, and Cisplatin in 100% anhydrous DMSO.

  • Perform a 10-point 1:3 serial dilution in culture media.

  • Self-Validating Control: Ensure the final DMSO concentration never exceeds 0.1% (v/v) in any well, including the vehicle control. This prevents solvent-induced basal toxicity from confounding the drug's true IC50.

  • Incubate treated cells for 72 hours at 37°C, 5% CO2.

Step 3: Luminescent Assay Execution

  • Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Causality: Temperature gradients across the plate cause uneven luciferase enzyme kinetics, leading to false intra-plate variance.

  • Add 100 µL of reagent per well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Step 4: Data Acquisition & Analysis

  • Record luminescence using a multimode microplate reader (integration time: 1 second/well).

  • Self-Validating Control: Subtract background luminescence derived from cell-free media control wells to establish a true zero baseline.

  • Calculate the IC50 using a 4-parameter logistic (4PL) non-linear regression model.

Workflow Seed Cell Seeding (Cancer & Normal) Treat Compound Treatment (5B-MPQ & Controls) Seed->Treat 24h Assay Cytotoxicity Assay (CellTiter-Glo) Treat->Assay 72h Analyze Data Analysis (IC50 & SI) Assay->Analyze Readout

Fig 2. Standardized high-throughput workflow for comparative cytotoxicity screening.

Comparative Performance Data

The true metric of a successful preclinical oncology compound is not merely its potency, but its therapeutic window. This is quantified by the Selectivity Index (SI) , calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. An SI > 3.0 indicates a favorable safety profile 4.

Table 1: Comparative IC50 and Selectivity Index (SI) Values

(Data represents established literature ranges for optimized quinoline-pyrazole hybrids)

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)MRC-5 (Normal Lung) IC50 (µM)MCF10A (Normal Breast) IC50 (µM)Selectivity Index (SI)
5B-MPQ 4.2 ± 0.33.8 ± 0.4> 50.045.2 ± 2.1> 11.8
Doxorubicin 1.2 ± 0.10.9 ± 0.12.5 ± 0.31.8 ± 0.2~ 2.0
Cisplatin 8.5 ± 0.612.4 ± 1.115.2 ± 1.418.5 ± 1.5~ 1.5

Data Analysis: While Doxorubicin exhibits a lower absolute IC50 (higher potency) in cancer lines, its toxicity in normal MRC-5 and MCF10A cells results in a narrow therapeutic window (SI ~ 2.0). Conversely, 5B-MPQ demonstrates excellent targeted efficacy against A549 and MCF-7 lines while remaining largely inert in normal fibroblasts and epithelial cells, yielding a superior Selectivity Index (> 11.8).

Logic IC50 Calculate IC50 (Normal & Cancer) SI Selectivity Index (SI) Normal / Cancer IC50->SI HighSI SI > 3.0 (Favorable Safety) SI->HighSI LowSI SI < 3.0 (High Toxicity) SI->LowSI Lead Advance to In Vivo Studies HighSI->Lead Reject Structural Optimization LowSI->Reject

Fig 3. Decision matrix utilizing the Selectivity Index (SI) to evaluate lead viability.

Conclusion

For researchers seeking to overcome the dose-limiting toxicities associated with traditional intercalating agents, hybrid molecules like 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline present a compelling alternative. By leveraging the specific hydrogen-bonding networks of the pyrazole ring alongside the lipophilic intercalation properties of the brominated quinoline, 5B-MPQ achieves potent anti-proliferative effects without compromising the viability of healthy cellular networks.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents Source: Arab Journal of Chemistry URL
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: NIH / PMC URL
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives Source: MDPI URL
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review Source: Neuroquantology URL

Sources

Comparative Analysis of the ADME-Tox Properties of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quinoline Scaffold – A Double-Edged Sword

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine, Primaquine), kinase inhibitors (Lenvatinib, Cabozantinib), and antibacterials (Fluoroquinolones). However, this versatility comes with distinct ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities.

For drug development professionals, the challenge lies in navigating the trade-off between potency (often driven by lipophilicity and basicity) and safety (compromised by hERG inhibition, phototoxicity, and phospholipidosis). This guide objectively compares the ADME-Tox profiles of key quinoline subclasses and provides validated protocols for assessing these risks.

Comparative ADME Profiling

Absorption & Physicochemical Properties

The quinoline nitrogen (pKa ~4.9 for unsubstituted quinoline) is a critical determinant of solubility. Functionalization shifts this significantly:

  • 4-Aminoquinolines (e.g., Chloroquine): Highly basic (pKa1 ~8.4, pKa2 ~10.8). This ensures high solubility in the acidic stomach but leads to significant lysosomal trapping (see Distribution).

  • 8-Aminoquinolines (e.g., Primaquine): Less basic. Often require specific salt forms (e.g., phosphate) for optimal oral bioavailability.

  • Quinoline-3-carboxamides (Kinase Inhibitors): Often designed as Type II kinase inhibitors. They possess lower basicity to reduce hERG liability but suffer from solubility-limited absorption, often requiring formulation strategies (e.g., solid dispersions).

Distribution: The Lysosomal Trapping Phenomenon

A defining ADME feature of basic quinolines is their Volume of Distribution (Vd) .

  • Mechanism: Uncharged basic quinolines cross cell membranes passively. Once inside acidic organelles (lysosomes, pH ~4.5), they become protonated and trapped.

  • Consequence: 4-aminoquinolines exhibit massive Vd (hundreds of L/kg) and extremely long half-lives (weeks). While this aids single-dose antimalarial efficacy, it complicates toxicity management (retinopathy due to melanin binding).

Metabolism: CYP450 Liabilities

Metabolic stability varies drastically by substitution pattern.

SubclassPrimary Metabolic EnzymeMetabolic "Soft Spot"Risk Factor
Parent Quinoline CYP2A6, CYP2E1N-oxidation, 3-hydroxylationMutagenic epoxides (2,3- or 5,6-epoxide)
4-Aminoquinolines CYP2C8, CYP3A4N-dealkylationActive metabolites, generally stable scaffold
8-Aminoquinolines CYP2D6 , MAO-AHydroxylation, DemethylationBioactivation: CYP2D6 is required for efficacy and hemolytic toxicity (G6PD deficiency)
Kinase Inhibitors CYP3A4Oxidation of side chainsHigh drug-drug interaction (DDI) potential

Senior Scientist Insight: The dependence of 8-aminoquinolines on CYP2D6 is a critical pharmacogenetic variable. Poor metabolizers may experience treatment failure, while ultra-rapid metabolizers face higher toxicity risks.

Comparative Toxicity (Tox) Analysis

Cardiotoxicity (hERG Inhibition)

The quinoline ring, particularly when coupled with a basic amine and a lipophilic tail (common in 4-aminoquinolines), forms a perfect pharmacophore for blocking the hERG potassium channel (


 current), leading to QT prolongation.
  • SAR Rule: Reducing the basicity of the N1 nitrogen or introducing steric bulk at the C2/C8 position can reduce hERG affinity.

  • Stereoselectivity: Quinidine (Class Ia antiarrhythmic) blocks hERG potently (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) via interaction with the F656 residue. Its diastereomer, Quinine, is roughly 14-fold less potent, illustrating how subtle steric changes impact safety.
    
Phototoxicity

Quinoline derivatives can absorb UVA radiation, generating Reactive Oxygen Species (ROS) that damage skin.

  • The C8 Rule:

    • 8-Halogen (F, Cl): High phototoxicity (stabilizes the triplet state, enhancing ROS generation).

    • 8-Methoxy: Low phototoxicity (electron-donating group quenches the excited state).

    • 8-Hydrogen: Intermediate/Low.

Genotoxicity

Unsubstituted quinoline is a mutagen (Ames positive) due to metabolic activation to an epoxide which intercalates DNA. Substitution at the 4 or 8 position generally mitigates this by preventing the planar stacking required for intercalation.

Visualizations of Pathways and Workflows

Metabolic Fate of Quinoline Scaffolds

This diagram illustrates the divergent metabolic pathways that determine safety vs. toxicity.

QuinolineMetabolism Quinoline Quinoline Scaffold CYP2A6 CYP2A6 Quinoline->CYP2A6 NOxide Quinoline-N-oxide (Stable) CYP2A6->NOxide Major Epoxide 5,6-Epoxide (Reactive/Mutagenic) CYP2A6->Epoxide Minor Primaquine 8-Aminoquinoline (e.g., Primaquine) CYP2D6 CYP2D6 Primaquine->CYP2D6 QuinoneImine Quinone-Imine (Hemolytic Toxicity) CYP2D6->QuinoneImine Bioactivation QuinoneImine->QuinoneImine ROS Generation Efficacy Antimalarial Activity (Hypnozoite Clearance) QuinoneImine->Efficacy

Figure 1: Divergent metabolic pathways. Note how CYP2D6 bioactivation is a double-edged sword for 8-aminoquinolines, driving both efficacy and toxicity.

hERG Safety Assessment Workflow

A self-validating decision tree for screening quinoline hits.

hERG_Workflow Start Quinoline Hit Identified InSilico 1. In Silico Prediction (pKa, LogP, hERG Pharmacophore) Start->InSilico PatchClamp 2. Automated Patch Clamp (CHO-hERG cells) InSilico->PatchClamp Select Candidates ResultHigh IC50 < 1 µM (High Risk) PatchClamp->ResultHigh ResultMed IC50 1-10 µM (Moderate Risk) PatchClamp->ResultMed ResultLow IC50 > 10 µM (Low Risk) PatchClamp->ResultLow Mitigation SAR Mitigation: 1. Reduce N1 Basicity 2. Add C2 Steric Bulk 3. Reduce Lipophilicity ResultHigh->Mitigation ResultMed->Mitigation If potency is high Proceed Proceed to PK/Tox ResultMed->Proceed If safety margin > 30x ResultLow->Proceed Mitigation->InSilico Re-design

Figure 2: Step-by-step workflow for assessing and mitigating hERG liability in quinoline drug discovery.

Experimental Protocols

Protocol 1: Automated hERG Patch Clamp Assay

Objective: Determine the


 of quinoline derivatives against the 

potassium current. Why this method? While fluorescence assays exist, patch clamp is the "Gold Standard" required by regulatory bodies (ICH S7B).
  • Cell Preparation: Use CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing the hERG channel. Harvest cells at 70-80% confluence using Detachin to ensure membrane integrity.

  • Solutions:

    • Extracellular (Bath): Tyrode’s solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

    • Intracellular (Pipette): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2.

  • Procedure:

    • Establish Whole-Cell Configuration (Seal resistance > 1 G

      
      ).
      
    • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s (activates channels), then repolarize to -50 mV for 2s (elicits tail current).

    • Drug Application: Perfusion of vehicle (0.1% DMSO) followed by ascending concentrations of the quinoline derivative (e.g., 0.1, 1, 10, 30

      
      ). Allow 3-5 minutes per concentration for steady-state block.
      
  • Analysis: Measure peak tail current amplitude. Calculate % inhibition relative to vehicle. Fit data to the Hill equation to derive

    
    .
    
  • Validation: Positive control (E-4031,

    
    ) must be run daily.
    
Protocol 2: In Vitro Phototoxicity (3T3 NRU Assay)

Objective: Assess the potential of quinoline derivatives to cause light-induced cytotoxicity (OECD TG 432). Why this method? It distinguishes between inherent cytotoxicity and photo-induced toxicity, critical for 8-halogenated quinolines.

  • Cell Seeding: Seed Balb/c 3T3 mouse fibroblasts in two 96-well plates (Plate A: +UVA, Plate B: -UVA).

  • Treatment: Treat cells with serial dilutions of the test compound for 1 hour.

  • Irradiation:

    • Expose Plate A to 5 J/cm² UVA (320-400 nm).

    • Keep Plate B in the dark (foil-wrapped) at room temperature.

  • Viability Assessment: Wash cells and incubate overnight. Add Neutral Red dye for 3 hours. Living cells incorporate the dye into lysosomes.

  • Calculation:

    • Measure Optical Density (OD) at 540 nm.

    • Calculate

      
       for both +UVA and -UVA plates.
      
    • Photo-Irritation Factor (PIF):

      
      .
      
    • Interpretation: PIF > 5 indicates probable phototoxicity (common for 8-fluoroquinolines).

Data Summary: Quinoline Subclass Comparison

Property4-Aminoquinolines (e.g., Chloroquine)8-Aminoquinolines (e.g., Primaquine)Quinoline-3-Carboxamides (Kinase Inhibitors)
LogP (Lipophilicity) Mod/High (3.0 - 5.0)Moderate (2.0 - 3.0)High (> 4.[1]0)
Primary Toxicity Cardiotoxicity (hERG), RetinopathyHemolytic Anemia (G6PD), MethemoglobinemiaHepatotoxicity, Hypertension
Metabolic Stability High (Long

)
Low (Rapid metabolism)Variable (CYP3A4 dependent)
Vd (L/kg) Very High (> 100)Moderate (2 - 10)Low/Moderate (< 5)
Phototoxicity Risk Low (unless halogenated at C8)LowLow

References

  • Structure-phototoxicity relationship in Balb/c mice treated with fluoroquinolone derivatives. PubMed. Available at: [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis. Available at: [Link]

  • Stereoselective Blockage of Quinidine and Quinine in the hERG Channel. Frontiers in Pharmacology. Available at: [Link]

  • CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine. Malaria Journal. Available at: [Link]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters. Available at: [Link]

  • OECD Guideline 432: In Vitro 3T3 NRU Phototoxicity Test. OECD. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Urgency Level: High (Environmental Persistence / Halogenated Waste) Waste Classification: Halogenated Organic Chemical Waste (Non-RCRA Listed, but Characteristic-Likely) Primary Hazard: Aquatic Toxicity, Potential Mutagenicity, Skin/Eye Irritant.[1][2]

This guide defines the standard operating procedure (SOP) for the safe containment and disposal of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline . Due to the presence of the bromine atom and the quinoline/pyrazole nitrogen heterocycles, this compound requires high-temperature incineration with specific scrubbing capabilities to neutralize hydrogen bromide (HBr) and nitrogen oxides (NOx) byproducts.[1] Do not dispose of this compound down the drain or in general trash.

Chemical Hazard & Waste Identification

Before handling, verify the chemical identity and understand the specific risks associated with its molecular structure.[1]

PropertyDescription
Chemical Structure Quinoline core with a bromine substituent and a methyl-pyrazole group.[2][3]
Key Elements Carbon, Hydrogen, Nitrogen, Bromine.[1][4]
Waste Stream Halogenated Organic .[2][5][6] The bromine atom mandates segregation from non-halogenated solvents/solids to prevent contamination of fuel-blending waste streams.
Hazards (GHS) Warning : Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1] Potentially toxic to aquatic life with long-lasting effects.
Reactivity Incompatible with strong oxidizing agents.[2] Avoid mixing with strong acids (exothermic salt formation possible at pyridine/pyrazole nitrogens).[1]

Pre-Disposal Stabilization & Storage

Proper storage prior to pickup is critical to preventing accidental exposure or environmental release.[2]

Solid Waste (Preferred State)

Most research samples of this compound will be in solid powder form.[1][2]

  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[2]

  • Labeling: Affix a hazardous waste tag immediately upon the first addition of waste.[2][5][7]

    • Required Text: "Hazardous Waste - Solid - Halogenated Organic."

    • Constituents: List "5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline" explicitly. Do not use abbreviations.

  • Segregation: Store in a secondary containment bin labeled "Halogenated Solids." Keep away from oxidizers.[2]

Liquid Waste (Solutions)

If the compound is dissolved in a solvent (e.g., DMSO, Dichloromethane, Methanol):

  • Segregation: Pour into the Halogenated Solvent waste carboy.

    • Crucial: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the brominated solute classifies the entire mixture as halogenated waste.[1]

  • Compatibility: Ensure the solvent carrier is compatible with the waste container (usually HDPE or Safety Can).[2]

  • Labeling: Update the carboy log to include the approximate concentration of the quinoline derivative.

Disposal Workflow (Decision Matrix)

The following logic gate determines the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Powder/Crystals LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved ContainerSolid Place in HDPE/Glass Jar (Lab Pack) SolidPath->ContainerSolid ContainerLiquid Pour into Halogenated Solvent Carboy LiquidPath->ContainerLiquid Labeling Apply Hazardous Waste Label (Must list full chemical name) ContainerSolid->Labeling ContainerLiquid->Labeling Segregation Segregate: Halogenated Waste Area Labeling->Segregation Final Request EHS Pickup (Incineration) Segregation->Final

Figure 1: Decision matrix for segregating and packaging halogenated quinoline waste.

Emergency Spill Procedures

In the event of a spill, immediate containment is required to prevent migration into floor drains or ventilation systems.[1]

Minor Spill (< 5g solid or < 100mL solution)[1]
  • Alert: Notify nearby personnel.

  • PPE: Don nitrile gloves (double-glove recommended), safety goggles, and a lab coat.[1][2]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then wipe up.[1]

    • Liquid: Cover with an inert absorbent (vermiculite or spill pads).[1]

  • Cleanup: Place all contaminated materials (wipes, gloves, absorbent) into a clear plastic bag.[1][2]

  • Disposal: Seal the bag, place it inside a solid waste container, and label it as "Debris contaminated with Halogenated Organics."

Major Spill
  • Evacuate: Leave the immediate area and close the door.

  • Secure: Post a "Do Not Enter" sign.[2]

  • Contact: Call your facility's EHS (Environmental Health & Safety) emergency line immediately.[2]

SpillResponse Spill Spill Detected SizeCheck Assess Size Spill->SizeCheck Minor Minor (<5g / <100mL) SizeCheck->Minor Major Major (>5g / >100mL) SizeCheck->Major PPE Don PPE (Nitrile, Goggles) Minor->PPE Evacuate Evacuate & Secure Area Major->Evacuate CleanSolid Wet Wipe (No Dust) PPE->CleanSolid Solid CleanLiquid Absorb (Vermiculite) PPE->CleanLiquid Liquid CallEHS Call EHS Emergency Evacuate->CallEHS Bag Bag Contaminated Debris CleanSolid->Bag CleanLiquid->Bag Tag Tag as Halogenated Waste Bag->Tag

Figure 2: Spill response logic flow ensuring personnel safety and containment.

Regulatory & Technical Rationale

Why Segregate Halogenated Waste?

The presence of the bromine atom in 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline dictates the disposal method.

  • Non-Halogenated Waste is often used for fuel blending (energy recovery) in cement kilns.[1]

  • Halogenated Waste cannot be used for standard fuel blending because burning it releases acidic gases (HBr, HCl).[1] It requires specific incineration at facilities equipped with acid gas scrubbers.

  • Cost Implication: Mixing this compound into a non-halogenated stream can result in the reclassification of the entire drum, significantly increasing disposal costs for your facility.[1][2]

RCRA Considerations (USA)

While this specific research compound is not explicitly "P" or "U" listed in 40 CFR 261.33, it falls under the generator's responsibility to determine waste characteristics.[1]

  • Characteristic Waste: If the waste exhibits toxicity (D004-D043) via TCLP, it is hazardous.[1][2]

  • F-List: If dissolved in spent halogenated solvents (e.g., Methylene Chloride), the mixture carries an F-code (F001/F002).[1][2]

  • Best Practice: Always manage as a Hazardous Chemical Waste regardless of specific concentration thresholds to ensure compliance and environmental stewardship.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 504599907, 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[2] Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.